(15Z)-Tetracosenoyl-CoA
Description
This compound has been reported in Homo sapiens and Apis cerana with data available.
Properties
Molecular Formula |
C45H80N7O17P3S |
|---|---|
Molecular Weight |
1116.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate |
InChI |
InChI=1S/C45H80N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h11-12,32-34,38-40,44,55-56H,4-10,13-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b12-11-/t34-,38-,39-,40+,44-/m1/s1 |
InChI Key |
QHZAQVTVYPHLKK-YVBAAGQKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (15Z)-Tetracosenoyl-CoA from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(15Z)-Tetracosenoyl-CoA, also known as nervonyl-CoA, is the activated form of nervonic acid, a very-long-chain monounsaturated fatty acid (VLC-MUFA) crucial for the proper functioning of the central nervous system. It is an essential component of sphingolipids in the myelin sheath that insulates nerve fibers, playing a vital role in nerve impulse conduction. The biosynthesis of nervonyl-CoA from the readily available oleic acid is a critical metabolic pathway with implications for neurological health and disease. This technical guide provides a comprehensive overview of this synthesis pathway, including the core enzymatic reactions, relevant quantitative data, detailed experimental protocols, and visual representations of the involved processes.
The Core Synthesis Pathway: From Oleoyl-CoA to Nervonyl-CoA
The synthesis of this compound from oleic acid is a multi-cycle fatty acid elongation process that occurs in the endoplasmic reticulum. This pathway sequentially adds two-carbon units, derived from malonyl-CoA, to the carboxyl end of the growing fatty acyl-CoA chain. Each elongation cycle involves four key enzymatic reactions catalyzed by a membrane-bound multi-enzyme complex known as the fatty acid elongase (FAE) system.
The overall conversion from oleoyl-CoA (C18:1-CoA) to nervonyl-CoA (C24:1-CoA) requires three successive elongation cycles, with eicosenoyl-CoA (C20:1-CoA) and erucoyl-CoA (C22:1-CoA) as key intermediates.
Key Enzymes of the Fatty Acid Elongase System
The fatty acid elongase system comprises four core enzymes that participate in each two-carbon addition cycle:
-
3-Ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme of the elongation cycle. It catalyzes the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. The substrate specificity of the KCS determines which fatty acids are elongated. In the context of nervonic acid synthesis, specific KCS isoforms exhibit a preference for long-chain and very-long-chain acyl-CoAs.
-
3-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA, utilizing NADPH as the reducing agent.
-
3-Hydroxyacyl-CoA Dehydratase (HCD): HCD catalyzes the dehydration of 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA intermediate.
-
trans-2,3-Enoyl-CoA Reductase (ECR): In the final step of the cycle, ECR reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This reaction also utilizes NADPH.
In humans, the elongation of very-long-chain fatty acids is carried out by a family of elongases (ELOVLs). ELOVL4 is particularly important for the synthesis of VLC-SFAs and VLC-PUFAs with chain lengths of C26 and longer and is implicated in the final elongation steps leading to nervonic acid.
Signaling Pathway Diagram
Caption: Fatty Acid Elongation Cycle for Nervonyl-CoA Synthesis.
Quantitative Data
Comprehensive kinetic data for all enzymes in the oleic acid to nervonic acid elongation pathway is not extensively available in a consolidated format. The substrate specificities of the condensing enzymes (KCS/ELOVLs) are the primary determinants of the flux through this pathway. The subsequent enzymes (KCR, HCD, ECR) are generally considered to have broader substrate specificities.
Table 1: Substrate Specificity of Human ELOVL4
| Substrate | Relative Activity | Notes |
| Oleoyl-CoA (C18:1) | Low | ELOVL4 shows preference for longer chain fatty acids. |
| Eicosenoyl-CoA (C20:1) | Moderate | Intermediate substrate in the pathway to nervonic acid. |
| Erucoyl-CoA (C22:1) | High | Direct precursor for the final elongation step. |
| Behenoyl-CoA (C22:0) | High | Demonstrates activity towards saturated VLCFAs. |
| Lignoceroyl-CoA (C24:0) | High | A preferred substrate for elongation to C26:0. |
Note: This table represents a qualitative summary based on available literature. Precise kinetic parameters (Km, Vmax) are often cell-type and assay-dependent and are not consistently reported for all intermediates in this specific pathway.
Experimental Protocols
Microsomal Assay for Fatty Acid Elongation
This assay measures the incorporation of radiolabeled malonyl-CoA into fatty acyl-CoAs using a microsomal fraction, which contains the membrane-bound elongase enzyme complex.
a. Preparation of Microsomes:
-
Homogenize fresh or frozen tissue (e.g., liver, brain) in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet is the microsomal fraction. Resuspend the pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2) and determine the protein concentration.
b. Elongation Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.2)
-
1 mM NADPH
-
100 µM Oleoyl-CoA (or other acyl-CoA substrate)
-
50 µM [2-¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)
-
Microsomal protein (50-100 µg)
-
-
Initiate the reaction by adding the microsomal protein.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 2.5 M KOH in 50% ethanol.
-
Saponify the lipids by heating at 65°C for 1 hour.
-
Acidify the mixture with concentrated HCl.
-
Extract the fatty acids with hexane (B92381).
-
Evaporate the hexane and redissolve the fatty acids in a suitable solvent.
-
Analyze the radiolabeled fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.
Quantification of Acyl-CoAs by HPLC-MS/MS
This method allows for the sensitive and specific quantification of the various acyl-CoA intermediates in the pathway.
a. Extraction of Acyl-CoAs:
-
Rapidly quench metabolic activity in cell or tissue samples by flash-freezing in liquid nitrogen.
-
Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water).
-
Include an internal standard, such as a ¹³C-labeled acyl-CoA, for accurate quantification.
-
Centrifuge to pellet precipitated proteins and cell debris.
-
Collect the supernatant containing the acyl-CoAs.
b. HPLC-MS/MS Analysis:
-
Use a reverse-phase C18 column for separation of the acyl-CoAs.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 10 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).
-
Couple the HPLC to a tandem mass spectrometer operating in positive ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA species based on its unique precursor-to-product ion transition.
Experimental Workflow Diagram
Caption: Workflow for Studying Nervonyl-CoA Synthesis.
Conclusion
The synthesis of this compound from oleic acid is a fundamental metabolic process with significant implications for neurological function. This guide has detailed the enzymatic steps, provided an overview of the quantitative aspects, and outlined key experimental protocols for investigating this pathway. Further research, particularly in elucidating the precise kinetic parameters of the elongase enzymes, will be crucial for a more complete understanding and for the development of therapeutic strategies targeting VLCFA metabolism in neurological and other disorders.
The Central Role of (15Z)-Tetracosenoyl-CoA in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(15Z)-Tetracosenoyl-CoA, more commonly known as Nervonoyl-CoA , is the activated form of nervonic acid (C24:1), a very-long-chain monounsaturated fatty acid. This molecule serves as a critical and rate-limiting precursor in the biosynthesis of a specific class of sphingolipids highly enriched in the nervous system. Its metabolism is intrinsically linked to the formation and maintenance of the myelin sheath, the protective layer insulating nerve axons. The principal enzymatic step involves its utilization by Ceramide Synthase 2 (CerS2) in the endoplasmic reticulum to form C24:1-ceramide. This ceramide is subsequently metabolized into complex sphingolipids, such as nervonyl-sphingomyelin and galactosylceramides (cerebrosides), which are integral structural components of myelin. Dysregulation in the synthesis of these nervonic acid-containing sphingolipids is implicated in several demyelinating diseases, including Multiple Sclerosis and Adrenoleukodystrophy, making the pathway a key area of interest for therapeutic intervention. This guide provides a detailed overview of the metabolic significance of Nervonoyl-CoA, quantitative data on enzyme activity, detailed experimental protocols for its study, and visual representations of the associated biochemical pathways.
Introduction: Nomenclature and Significance
This compound is the formal chemical name for the coenzyme A thioester of (15Z)-tetracosenoic acid. In scientific literature, this molecule is predominantly referred to by its common name, Nervonoyl-CoA . Its parent fatty acid, nervonic acid (C24:1 n-9), is particularly abundant in the white matter of the brain.[1][2] The activation of nervonic acid to its CoA ester is a prerequisite for its incorporation into the sphingolipid backbone.
The primary role of Nervonoyl-CoA is to serve as an acyl chain donor in the de novo synthesis of ceramide, a foundational molecule for all complex sphingolipids.[3] The unique 24-carbon length and the presence of a single double bond in the acyl chain conferred by Nervonoyl-CoA impart specific biophysical properties to the resulting sphingolipids, influencing membrane fluidity and integrity, which is especially crucial for the highly specialized structure of the myelin sheath.[4][5]
The Core Metabolic Pathway
The journey of Nervonoyl-CoA in sphingolipid metabolism is a spatially and enzymatically defined process, primarily occurring across the endoplasmic reticulum (ER) and the Golgi apparatus.
Step 1: Ceramide Synthesis in the Endoplasmic Reticulum The synthesis of C24:1-ceramide occurs on the cytosolic face of the endoplasmic reticulum.[6][7] The enzyme Ceramide Synthase 2 (CerS2) , an integral membrane protein of the ER, catalyzes the N-acylation of a sphingoid base (typically sphinganine) with Nervonoyl-CoA.[8] CerS2 exhibits high substrate specificity for very-long-chain fatty acyl-CoAs, including C22:0, C24:0, and C24:1 (Nervonoyl-CoA).[1][5] The product of this reaction is N-(15Z-tetracosenoyl)-sphinganine (C24:1-dihydroceramide). This is subsequently desaturated by dihydroceramide (B1258172) desaturase (DES1) to form N-(15Z-tetracosenoyl)-sphingosine, or C24:1-ceramide .
Step 2: Transport and Metabolism in the Golgi Apparatus Once synthesized, C24:1-ceramide is transported from the ER to the Golgi apparatus. This transport can be mediated by vesicular transport or by the ceramide transfer protein (CERT), although CERT shows a preference for shorter chain ceramides.[3] Within the Golgi lumen, C24:1-ceramide serves as a substrate for two major classes of enzymes:
-
Sphingomyelin Synthase (SMS): This enzyme transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to C24:1-ceramide, yielding C24:1-sphingomyelin (Nervonyl-sphingomyelin) .[3]
-
Glucosylceramide Synthase (GCS) and Galactosylceramide Synthase (GalCerS): These enzymes add a sugar moiety (glucose or galactose) to C24:1-ceramide to form glucosylceramides or galactosylceramides, respectively. Galactosylceramides containing nervonic acid are a major class of cerebrosides found in myelin.[6]
The resulting complex sphingolipids are then incorporated into the plasma membrane, with a particularly high concentration in the myelin sheath of oligodendrocytes and Schwann cells.
Quantitative Data and Enzyme Kinetics
While comprehensive Michaelis-Menten kinetics (Km, Vmax) for Nervonoyl-CoA as a substrate for CerS2 are not extensively reported in the literature, several studies provide valuable quantitative data on enzyme activity and substrate specificity. The focus has often been on determining the Km for the sphinganine substrate, which is similar across different CerS enzymes (approximately 2-5 µM), suggesting the acyl-CoA binding site is a key determinant of specificity.[5]
The activity of CerS2 is potently stimulated by Acyl-CoA-binding protein (ACBP), which is thought to function as a carrier, ensuring the availability of very-long-chain acyl-CoAs to the enzyme's active site.
Table 1: CerS2 Activity with Very-Long-Chain Acyl-CoA Substrates
| Enzyme | Substrate | Condition | Specific Activity | Reference |
|---|---|---|---|---|
| CerS2 | C24:1-CoA | In vitro assay, no ACBP | 82 ± 7 pmol/mg/min | |
| CerS2 | C24:1-CoA | In vitro assay, +0.25 nM ACBP | >160 pmol/mg/min (>2-fold increase) | |
| CerS2 | C22:0-CoA | Testis homogenate, WT mouse | ~250 pmol/mg/min |
| CerS2 | C22:0-CoA | Testis homogenate, ACBP-/- mouse | ~125 pmol/mg/min | |
Note: Data represents activity under specific assay conditions and may not reflect Vmax. The activity with C22:0-CoA is presented as a close proxy for C24:1-CoA, as both are primary substrates for CerS2.
Experimental Protocols
Investigating the role of Nervonoyl-CoA requires robust methods for assaying CerS2 activity and quantifying the resulting sphingolipid products. The most common and accurate methods rely on chromatography coupled with mass spectrometry.
In Vitro Ceramide Synthase 2 (CerS2) Activity Assay
This protocol is adapted from methodologies used to measure CerS2 activity with very-long-chain acyl-CoA substrates.
Objective: To measure the rate of C24:1-dihydroceramide formation from sphinganine and Nervonoyl-CoA using cell or tissue homogenates overexpressing CerS2.
Materials:
-
Cell or tissue homogenates (e.g., from HEK293T cells overexpressing CerS2, or liver/brain tissue)
-
Assay Buffer: 50 mM HEPES/KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂
-
Substrates:
-
Sphinganine (dihydrosphingosine)
-
This compound (Nervonoyl-CoA)
-
Defatted Bovine Serum Albumin (BSA)
-
-
Internal Standard: C17:0-Ceramide
-
Stop Solution: Chloroform (B151607)/Methanol (1:2, v/v)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., sucrose (B13894) buffer) using a Dounce homogenizer. Determine protein concentration using a BCA or Bradford assay.
-
Substrate Preparation: Prepare a stock solution of sphinganine in ethanol. Prepare a stock solution of Nervonoyl-CoA in water. Prepare a 10% (w/v) solution of defatted BSA.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:
-
50 µL of 2x Assay Buffer
-
10 µL of 10x defatted BSA (final concentration ~20 µM)
-
10 µL of 10x sphinganine (final concentration ~20 µM)
-
10-50 µg of homogenate protein
-
Water to 90 µL
-
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of 10x Nervonoyl-CoA (final concentration ~15 µM).
-
Incubation: Incubate at 37°C for 20-60 minutes. The reaction time should be within the linear range of product formation.
-
Stop Reaction & Lipid Extraction:
-
Add a known amount of C17:0-Ceramide internal standard.
-
Stop the reaction by adding 750 µL of chloroform/methanol (1:2, v/v).
-
Add 250 µL of chloroform and 250 µL of water.
-
Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate phases.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable mobile phase for LC-MS/MS analysis (e.g., Methanol with 0.2% formic acid and 1 mM ammonium (B1175870) formate).
-
-
Quantification: Analyze the sample by LC-MS/MS. Monitor the specific precursor-to-product ion transitions for C24:1-dihydroceramide and the C17:0-ceramide internal standard. Quantify the amount of product formed by comparing its peak area to that of the internal standard against a standard curve.
Logical Relationships and Functional Significance
The synthesis of nervonic acid-containing sphingolipids is not merely a metabolic process but a critical determinant of neural cell function. The relationships between the molecular players and their physiological roles are tightly linked.
-
Substrate Availability → Enzyme Activity: The availability of Nervonoyl-CoA directly influences the rate of C24:1-ceramide synthesis by CerS2. Proteins like ACBP facilitate this by ensuring a localized pool of substrate for the enzyme.
-
Enzyme Specificity → Sphingolipid Composition: The high specificity of CerS2 for very-long-chain acyl-CoAs is the primary reason why myelin is rich in C22-C24 sphingolipids. Ablation of the CerS2 gene results in a dramatic loss of these lipids in the brain.[5]
-
Sphingolipid Composition → Myelin Integrity: The specific biophysical properties imparted by C24:1-sphingolipids are essential for the proper formation and stability of the compact, multilayered myelin sheath.
-
Myelin Integrity → Neuronal Function: A stable myelin sheath is required for rapid saltatory conduction of nerve impulses. Disruption of myelin leads to severe neurological deficits.
Conclusion and Future Directions
This compound (Nervonoyl-CoA) is a linchpin in the synthesis of very-long-chain sphingolipids essential for the central and peripheral nervous systems. Its conversion to C24:1-ceramide by CerS2 initiates a cascade that culminates in the formation of a stable and functional myelin sheath. The high degree of substrate specificity exhibited by CerS2 underscores the importance of acyl chain length in defining the functional roles of sphingolipids. For drug development professionals, CerS2 and other enzymes in this pathway represent promising targets for therapeutic intervention in demyelinating diseases. Future research should focus on elucidating the precise kinetic parameters of CerS2 with Nervonoyl-CoA and other very-long-chain substrates, as well as exploring the regulatory mechanisms that control the flux of these critical lipids in both health and disease.
References
- 1. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deciphergenomics.org [deciphergenomics.org]
- 4. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deciphergenomics.org [deciphergenomics.org]
- 6. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Very Long-Chain Acyl-CoAs in Neuronal Function and Dysfunction: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Very long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates that play multifaceted roles in the central nervous system (CNS). Far from being inert molecules, they are central to the synthesis of unique structural lipids essential for neuronal integrity, the maintenance of membrane biophysics, and cellular signaling. Their metabolism is tightly regulated, with synthesis occurring in the endoplasmic reticulum and degradation confined to peroxisomes. Dysregulation of VLCFA-CoA homeostasis, often due to genetic defects, leads to their accumulation, triggering a cascade of cytotoxic events including demyelination, mitochondrial dysfunction, calcium dysregulation, and neuroinflammation. These pathological events are hallmarks of severe neurological disorders such as X-linked adrenoleukodystrophy (X-ALD). This guide provides an in-depth examination of the functions of VLCFA-CoAs in neuronal cells, details their metabolic pathways, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the complex processes through signaling and workflow diagrams.
Introduction to VLCFAs in the CNS
The brain has the highest diversity of lipids of any organ, and these molecules are fundamental to its structure and function. Very long-chain fatty acids (VLCFAs) are a specific class of fatty acids with chain lengths of 22 carbon atoms or more.[1][2] Once activated to their coenzyme A (CoA) thioester derivatives (VLCFA-CoAs), they serve as substrates for the synthesis of complex lipids that are highly enriched in the nervous system, particularly in myelin.[3] These lipids, such as VLCFA-containing sphingolipids and ceramides (B1148491), are not merely structural components; they are crucial for modulating membrane fluidity, forming signaling platforms known as lipid rafts, and ensuring the proper insulation of axons for rapid nerve impulse conduction.[2][4][5] The precise balance of VLCFA-CoA metabolism is therefore paramount for neuronal health, and its disruption is a key factor in the pathogenesis of several neurodegenerative diseases.[6]
Metabolism of Very Long-Chain Fatty Acyl-CoAs
The concentration and function of VLCFA-CoAs are governed by a delicate interplay between their synthesis, elongation, and degradation pathways, which are spatially segregated within the cell.
Synthesis and Elongation
VLCFAs are synthesized in the endoplasmic reticulum (ER) from pre-existing long-chain fatty acid (LCFA) precursors. This process involves a multi-step elongation cycle, with the initial rate-limiting condensation step catalyzed by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs).[3][7] In mammals, seven ELOVLs (ELOVL1-7) have been identified, each with distinct substrate specificities.[7] ELOVL1 is particularly crucial for the synthesis of the saturated VLCFAs (C22:0, C24:0, and C26:0) that are prominent in the CNS and implicated in neurological disease.[7][8] The elongation cycle involves four sequential reactions: condensation, reduction, dehydration, and a final reduction, adding two carbon units to the growing acyl chain.
Activation to VLCFA-CoAs
For VLCFAs to be metabolically active—either for incorporation into complex lipids or for degradation—they must first be "activated" by being thioesterified to Coenzyme A. This reaction is catalyzed by Acyl-CoA synthetases (ACSs). Enzymes with very long-chain acyl-CoA synthetase (VLACS) activity are required for all aspects of VLCFA metabolism.[9]
Degradation: Peroxisomal β-Oxidation
Unlike shorter fatty acids which are degraded in mitochondria, the β-oxidation of VLCFAs is initiated exclusively in peroxisomes.[10][11] This is a critical pathway for preventing the toxic accumulation of VLCFAs. The peroxisomal β-oxidation pathway involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase (ACOX), a bifunctional protein, and a thiolase.[10] ACOX1 is the rate-limiting enzyme in this process.[10][12][13] Each cycle shortens the VLCFA-CoA by two carbons, producing acetyl-CoA and a shorter acyl-CoA, which can then be further metabolized.[10] The ATP-binding cassette (ABC) transporter ABCD1 (also known as ALD protein) is essential for transporting VLCFA-CoAs into the peroxisome for their degradation.[7][14][15]
Physiological Functions in Neuronal Cells
VLCFA-CoAs are indispensable for building the complex lipid architecture required for proper neuronal function and development.
Structural Roles in Membranes and Myelin
VLCFAs are integral components of the myelin sheath, the multi-layered insulating layer surrounding axons that is crucial for rapid saltatory conduction of nerve impulses.[3] Saturated VLCFAs, in particular, are essential for creating a thick, stable permeability barrier within the myelin membrane.[2][3] Their long, straight chains pack tightly, increasing membrane thickness and rigidity, which is vital for electrical insulation.[4]
Incorporation into Sphingolipids and Lipid Rafts
A primary fate of VLCFA-CoAs in neurons is their incorporation into sphingolipids, particularly ceramides.[4][16][17] These VLCFA-containing sphingolipids are key constituents of lipid rafts, which are specialized microdomains within the cell membrane.[4][16] Lipid rafts act as signaling hubs, concentrating receptors and other signaling molecules to facilitate efficient signal transduction. The unique biophysical properties conferred by VLCFAs are critical for the formation and stability of these platforms.
Role in Neuronal Polarity and Development
The synthesis of VLCFA-containing sphingolipids is crucial for physiological neuronal development.[16] Specifically, these lipids are required for establishing neuronal polarity—the process by which a neuron develops a single axon and multiple dendrites.[16][17] Studies have shown that a reduction in VLCFA-containing ceramides leads to the loss of gangliosides in the membranes of neuronal growth cones and impairs the formation of lipid rafts, ultimately disrupting neuronal polarity and network formation.[16][17]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. lipotype.com [lipotype.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased VLCFA-lipids and ELOVL4 underlie neurodegeneration in frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ACOX1 | Rupa Health [rupahealth.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. brainvta.tech [brainvta.tech]
- 15. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 16. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
(15Z)-Tetracosenoyl-CoA as a Precursor for Nervonyl Cerebrosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nervonic acid (cis-15-tetracosenoic acid), a 24-carbon monounsaturated omega-9 fatty acid, is a critical component of sphingolipids in the nervous system, particularly as a constituent of the myelin sheath. Its activated form, (15Z)-Tetracosenoyl-CoA, serves as the direct precursor for the synthesis of nervonyl-containing ceramides (B1148491), which are subsequently glycosylated to form nervonyl cerebrosides. This technical guide provides a comprehensive overview of the biosynthetic pathway from this compound to nervonyl cerebrosides, detailing the key enzymes, experimental protocols for analysis, and the regulatory signaling pathways. This document is intended to be a resource for researchers in neurology, lipid biochemistry, and drug development focused on neurodegenerative diseases and myelin repair.
Biosynthesis of Nervonyl Cerebrosides
The synthesis of nervonyl cerebrosides is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER) and Golgi apparatus. The pathway can be broadly divided into two major stages: the formation of nervonyl-ceramide and its subsequent glycosylation.
Formation of Nervonyl-Ceramide from this compound
The initial and rate-limiting step in this pathway is the acylation of a sphingoid base, typically sphinganine (B43673) or sphingosine, with this compound. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS).
Key Enzyme: Ceramide Synthase 2 (CERS2)
Mammals have six isoforms of ceramide synthase, each with a distinct specificity for fatty acyl-CoA substrates of varying chain lengths. Ceramide synthase 2 (CERS2) is the primary enzyme responsible for the synthesis of ceramides containing very-long-chain fatty acids (VLCFAs), including those with C22 to C24 acyl chains.[1] Studies have shown that CERS2 exhibits a preference for monounsaturated C24:1 fatty acyl-CoA over its saturated counterpart (C24:0), which may explain the enrichment of nervonic acid in myelin-associated sphingolipids.[1]
The reaction catalyzed by CERS2 is as follows:
This compound + Sphingoid base → N-(15Z)-tetracosenoyl-sphingoid base (Nervonyl-ceramide) + CoA
Glycosylation of Nervonyl-Ceramide to form Nervonyl Cerebroside
Once nervonyl-ceramide is synthesized in the ER, it is transported to the Golgi apparatus for glycosylation. The formation of galactosylcerebroside, the predominant cerebroside in the myelin sheath, is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT).
Key Enzyme: UDP-galactose:ceramide galactosyltransferase (CGT)
CGT is a key enzyme in myelin synthesis and transfers a galactose moiety from UDP-galactose to the 1-hydroxyl group of ceramide.[2][3] This enzyme is highly expressed in oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[2] The reaction is as follows:
Nervonyl-ceramide + UDP-galactose → Nervonyl-galactosylcerebroside + UDP
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the synthesis of nervonyl cerebrosides.
Ceramide Synthase (CERS2) Activity Assay
This protocol is adapted from fluorescent assay methods for ceramide synthase activity.
Materials:
-
Cell or tissue homogenates expressing CERS2
-
This compound (substrate)
-
NBD-sphinganine (fluorescent sphingoid base substrate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)
-
Methanol (for reaction termination)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer.
-
Set up the reaction mixture containing the reaction buffer, a known concentration of cell/tissue homogenate, NBD-sphinganine, and this compound.
-
Initiate the reaction by adding the fatty acyl-CoA substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold methanol.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by HPLC to separate and quantify the fluorescently labeled nervonyl-ceramide product.
UDP-galactose:ceramide galactosyltransferase (CGT) Assay
This protocol is a general method for assaying CGT activity and can be adapted for nervonyl-ceramide as a substrate.
Materials:
-
Microsomal preparations from brain tissue or cells expressing CGT
-
Nervonyl-ceramide (substrate)
-
UDP-[14C]galactose (radiolabeled sugar donor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM ATP)
-
Chloroform/methanol (2:1, v/v) for lipid extraction
-
Scintillation counter
Procedure:
-
Prepare microsomal fractions from the desired source.
-
Prepare the nervonyl-ceramide substrate, which may require solubilization with a detergent like Triton X-100.
-
Set up the reaction mixture containing the microsomal preparation, nervonyl-ceramide, and reaction buffer.
-
Initiate the reaction by adding UDP-[14C]galactose.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding chloroform/methanol to extract the lipids.
-
Separate the lipid phase and wash it to remove unincorporated UDP-[14C]galactose.
-
Quantify the radioactivity in the lipid phase using a scintillation counter, which corresponds to the amount of nervonyl cerebroside formed.
Quantification of Nervonyl Cerebrosides by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipid species.
Sample Preparation:
-
Extract total lipids from cells or tissues using a modified Folch or Bligh-Dyer method.
-
The lipid extract can be further fractionated using solid-phase extraction to enrich for cerebrosides.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for the separation of different lipid species.
-
Employ a gradient elution with solvents such as methanol, water, and acetonitrile (B52724) containing ammonium (B1175870) formate (B1220265) and formic acid.
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify nervonyl cerebrosides based on their precursor and product ion masses.[4]
Quantitative Data
Table 1: Ceramide Synthase 2 (CERS2) Activity with C24 Acyl-CoAs
| Substrate | Relative Activity | Reference |
| C24:1-CoA | Higher preference | [1] |
| C24:0-CoA | Lower preference | [1] |
Table 2: Nervonyl Cerebroside Levels in Biological Samples
| Sample Type | Condition | Nervonyl Cerebroside Level | Reference | | :--- | :--- | :--- | | Ovarian Cancer Cells | CerS2 Knockdown | Decreased |[5] | | Ovarian Cancer Cells | Control | Baseline |[5] |
Signaling Pathways and Regulation
The biosynthesis of nervonyl cerebrosides is intricately regulated by cellular signaling pathways that control lipid metabolism. Key regulatory networks include the Sterol Regulatory Element-Binding Protein (SREBP) and the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathways.
SREBP Pathway
SREBPs are transcription factors that regulate the expression of genes involved in fatty acid and cholesterol synthesis. SREBP-1c, in particular, is a master regulator of fatty acid synthesis. While direct regulation of CERS2 and CGT by SREBP is an area of ongoing research, it is plausible that SREBP signaling influences the availability of the precursor, this compound, by regulating the expression of fatty acid elongases and desaturases.[6]
mTORC1 Pathway
The mTORC1 pathway is a central regulator of cell growth and metabolism, integrating signals from growth factors and nutrient availability. mTORC1 has been shown to activate SREBP, thereby linking cell growth signals to lipid biosynthesis.[7][8] This suggests that under conditions of active growth and myelination, mTORC1 signaling could upregulate the entire pathway leading to nervonyl cerebroside synthesis to meet the demand for myelin lipids.
Visualizations
Biosynthetic Pathway of Nervonyl Cerebrosides
Caption: Biosynthesis of nervonyl cerebrosides from this compound.
Experimental Workflow for CERS2 Activity Assay
References
- 1. Sphingolipids and metabolic disease: Will the real killer please stand up? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - SREBP-regulated adipocyte lipogenesis is dependent on substrate availability and redox modulation of mTORC1 [insight.jci.org]
- 7. Regulation of the SREBP transcription factors by mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SREBP Activity Is Regulated by mTORC1 and Contributes to Akt-Dependent Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
The Nervonic Acid Elongation Pathway: A Deep Dive into its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Nervonic acid (NA), a C24:1 monounsaturated very-long-chain fatty acid (VLCFA), is a critical component of nerve cell membranes and the myelin sheath, playing a vital role in the proper functioning of the central and peripheral nervous systems. Its biosynthesis, specifically the elongation pathway that extends oleic acid to nervonic acid, has been a subject of intense research due to its implications in neurological health and disease. This technical guide provides an in-depth exploration of the discovery and characterization of the nervonic acid elongation pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the core processes.
The Nervonic Acid Elongation Pathway: An Overview
The synthesis of nervonic acid is a multi-step process that primarily occurs in the endoplasmic reticulum (ER). It begins with the de novo synthesis of palmitic acid (C16:0) in the cytoplasm, which is then elongated and desaturated to form oleic acid (C18:1). Oleic acid serves as the primary precursor for the nervonic acid elongation pathway. This pathway involves a series of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain.
The key enzymes involved in each elongation cycle are:
-
3-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that catalyzes the initial condensation of a fatty acyl-CoA with malonyl-CoA. Several KCS isozymes exist, with varying substrate specificities.
-
3-ketoacyl-CoA reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA.
-
3-hydroxyacyl-CoA dehydratase (HCD): This enzyme removes a water molecule to form a trans-2,3-enoyl-CoA.
-
trans-2,3-enoyl-CoA reductase (ECR): This enzyme reduces the double bond to yield a fatty acyl-CoA that is two carbons longer than the initial substrate.
This four-step cycle is repeated to elongate oleic acid (C18:1) to eicosenoic acid (C20:1), then to erucic acid (C22:1), and finally to nervonic acid (C24:1). A key player in the elongation of very-long-chain fatty acids, including those leading to nervonic acid, is the enzyme Elongation of Very Long Chain Fatty Acids 4 (ELOVL4) .
Quantitative Data on the Nervonic Acid Elongation Pathway
The following tables summarize key quantitative data related to the enzymes and genes involved in nervonic acid biosynthesis.
Table 1: Tissue Distribution of ELOVL4 mRNA Expression
| Tissue | Relative Expression Level (Rat) | Relative Expression Level (Human) |
| Retina | High | High |
| Brain | Significant | Lower than Retina |
| Testis | Significant | High |
| Skin | High | - |
| Heart | Low | Little to no expression |
| Thymus | - | Highest |
| Small Intestine | - | High |
| Ovary | - | High |
| Prostate | - | High |
| Lung | - | Little to no expression |
| Liver | - | Little to no expression |
Data compiled from multiple studies and may vary based on experimental conditions.
Table 2: Substrate Specificity of Key Fatty Acid Elongases (KCS Family)
| Enzyme | Organism | Preferred Substrate(s) | Products | Reference |
| KCS from Cardamine graeca | Plant | C20:1, C22:1 | C22:1, C24:1 (Nervonic Acid) | [1] |
| KCS from Lunaria annua | Plant | C22:1-CoA | C24:1-CoA (Nervonoyl-CoA) | [2] |
| MoKCS11 from Malania oleifera | Plant | 11Z-eicosenoic acid (C20:1) | Nervonic Acid (C24:1) | [3] |
| At1g01120 (KCS1) | Arabidopsis thaliana | Saturated and monounsaturated C16 to C24 acyl-CoAs | Elongated fatty acids | |
| At2g26640 | Arabidopsis thaliana | Saturated and monounsaturated C16 to C24 acyl-CoAs | Elongated fatty acids | |
| At4g34510 | Arabidopsis thaliana | Saturated fatty acyl-CoA substrates | Elongated saturated fatty acids |
Table 3: Kinetic Parameters of Fatty Acid Elongase Activity
| Enzyme Source | Substrate(s) | Km | Vmax | Reference |
| Bovine Meibomian Gland Microsomes | Malonyl-CoA | 52 µM | 340 pmol/min/mg protein | [4] |
| Bovine Meibomian Gland Microsomes | NADPH | 11 µM | 340 pmol/min/mg protein | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the nervonic acid elongation pathway.
Fatty Acid Elongation Assay Using Brain Microsomes
This protocol is adapted from studies on fatty acid elongation in brain microsomal preparations.[5][6][7]
Objective: To measure the in vitro elongation of fatty acyl-CoAs to longer chain fatty acids, including nervonic acid precursors.
Materials:
-
Fresh or frozen brain tissue (e.g., rat brain)
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Microsome isolation buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4)
-
Reaction buffer: 0.1 M potassium phosphate buffer (pH 7.4), 2 mM ATP, 0.5 mM Coenzyme A, 1 mM NADPH, 1 mM NADH
-
Substrates: [2-¹⁴C]malonyl-CoA (radiolabeled), erucyl-CoA (or other fatty acyl-CoA substrate)
-
Scintillation cocktail
-
Solvents for lipid extraction: Chloroform, Methanol
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphotransacetylase (to inhibit de novo synthesis, optional)
Procedure:
-
Microsome Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in microsome isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Elongation Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a specific amount of microsomal protein (e.g., 100-200 µg), and the fatty acyl-CoA substrate (e.g., 10-50 µM erucyl-CoA).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [2-¹⁴C]malonyl-CoA (e.g., 50 µM, with a specific activity of ~1 µCi/µmol).
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution of 1 M HCl in methanol.
-
-
Lipid Extraction and Analysis:
-
Extract the total lipids from the reaction mixture using a chloroform:methanol (2:1, v/v) extraction method.
-
Separate the fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quantify the incorporation of radiolabel into the elongated fatty acid products using liquid scintillation counting.
-
Heterologous Expression and Functional Analysis of Elongase Genes in Saccharomyces cerevisiae
This protocol provides a general framework for expressing a candidate elongase gene (e.g., ELOVL4) in yeast to characterize its function.[5][8][9]
Objective: To determine the substrate specificity and elongation activity of a specific elongase enzyme.
Materials:
-
Saccharomyces cerevisiae strain (e.g., a wild-type strain or a mutant deficient in endogenous elongases)
-
Yeast expression vector (e.g., pYES2)
-
cDNA of the elongase gene of interest
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Yeast growth media (e.g., YPD, synthetic complete medium with appropriate selection markers and galactose for induction)
-
Fatty acid substrates (e.g., oleic acid, erucic acid)
-
Glass beads for cell lysis
-
Solvents for lipid extraction and FAMEs preparation (e.g., methanol, hexane (B92381), sulfuric acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Gene Cloning and Yeast Transformation:
-
Clone the full-length coding sequence of the elongase gene into the yeast expression vector under the control of an inducible promoter (e.g., GAL1 promoter).
-
Transform the expression construct into the chosen S. cerevisiae strain using a standard transformation protocol.
-
Select for transformed yeast colonies on appropriate selective media.
-
-
Yeast Culture and Gene Expression Induction:
-
Grow a starter culture of the transformed yeast in selective medium containing glucose.
-
Inoculate a larger culture in selective medium containing raffinose (B1225341) (a non-repressing sugar).
-
When the culture reaches the mid-log phase, induce gene expression by adding galactose to the medium.
-
At the same time, supplement the culture with the desired fatty acid substrate (e.g., 0.1 mM oleic acid).
-
-
Lipid Extraction and Analysis:
-
After a period of induction (e.g., 24-48 hours), harvest the yeast cells by centrifugation.
-
Wash the cells with water and lyse them using glass beads.
-
Extract the total lipids from the cell lysate.
-
Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by transmethylation.
-
Analyze the FAME profile by GC-MS to identify and quantify the elongated fatty acid products. Compare the fatty acid profile of the yeast expressing the elongase gene to that of a control strain transformed with an empty vector.
-
Quantification of Nervonic Acid in Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of nervonic acid and other very-long-chain fatty acids in biological samples.[3][10][11]
Objective: To accurately measure the concentration of nervonic acid in tissues such as the brain.
Materials:
-
Tissue sample (e.g., brain tissue)
-
Internal standard (e.g., a fatty acid not naturally present in the sample, such as C23:0)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Reagents for transmethylation to form FAMEs (e.g., methanolic HCl or BF₃-methanol)
-
Hexane for FAME extraction
-
Gas chromatograph-mass spectrometer (GC-MS) system with a suitable capillary column (e.g., a polar column like a BPX70)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize a known weight of the tissue sample in a chloroform:methanol mixture.
-
Add a known amount of the internal standard to the homogenate.
-
Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a transmethylation reagent (e.g., 2% sulfuric acid in methanol).
-
Heat the mixture at a specific temperature (e.g., 80°C) for a defined time (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.
-
After cooling, add water and extract the FAMEs with hexane.
-
Dry the hexane phase containing the FAMEs under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAME sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different FAMEs, including the long-chain and very-long-chain fatty acids.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to increase sensitivity and selectivity for the target analytes. Monitor characteristic ions for nervonic acid methyl ester and the internal standard.
-
Quantify the amount of nervonic acid in the sample by comparing the peak area of its methyl ester to the peak area of the internal standard, using a calibration curve prepared with known amounts of nervonic acid standard.
-
Visualizing the Nervonic Acid Elongation Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.
Caption: The nervonic acid elongation pathway.
Caption: Workflow for fatty acid elongation assay.
Caption: Workflow for heterologous expression.
Conclusion
The discovery and characterization of the nervonic acid elongation pathway have significantly advanced our understanding of very-long-chain fatty acid metabolism and its crucial role in neurological function. The identification of the key enzymes, particularly the rate-limiting 3-ketoacyl-CoA synthases like ELOVL4, has provided important targets for further research and potential therapeutic intervention in diseases associated with myelin defects and neurodegeneration. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of this vital metabolic pathway and harnessing its potential for the development of novel diagnostics and treatments. Further research is warranted to elucidate the precise kinetic properties of the individual enzymes within the nervonic acid elongation complex and to explore the regulatory mechanisms that govern its activity in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo synthesis of nervonic acid and optimization of metabolic regulation by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and Functional Characterization of Elovl4 Genes in Sparus aurata and Solea senegalensis Pointing to a Critical Role in Very Long-Chain (>C24) Fatty Acid Synthesis during Early Neural Development of Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of heterologous aquaporins for functional analysis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jasem.com.tr [jasem.com.tr]
Methodological & Application
Application Notes and Protocols for Tracing (15Z)-Tetracosenoyl-CoA Metabolism with Stable Isotope Labeling
Introduction
(15Z)-Tetracosenoyl-CoA, also known as nervonoyl-CoA, is the activated form of nervonic acid, a monounsaturated very-long-chain fatty acid (VLCFA; C24:1). It is a key component of sphingolipids, particularly in the myelin sheath of nerve cells, and its metabolism is crucial for proper neurological function.[1] Dysregulation of VLCFA metabolism is associated with severe neurodegenerative diseases.[2] Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By introducing a labeled version of (15Z)-tetracosenoic acid into cells or organisms, researchers can track its uptake, incorporation into complex lipids, and catabolic breakdown, providing quantitative insights into its metabolic pathways.[3] These application notes provide a framework for designing and executing experiments to trace the metabolism of this compound using stable isotope tracers and mass spectrometry.
Metabolic Pathway of this compound
Upon cellular uptake, (15Z)-tetracosenoic acid is activated to this compound. From this point, it can enter several metabolic pathways. It is a crucial substrate for the synthesis of complex lipids, such as sphingomyelin (B164518) and cerebrosides, and can also be incorporated into glycerolipids. It can undergo further elongation or be catabolized through peroxisomal β-oxidation.
Experimental Design and Workflow
Tracing the metabolism of this compound involves introducing a stable isotope-labeled precursor, typically ¹³C- or ²H-labeled (15Z)-tetracosenoic acid, into a biological system. The system can range from cultured cells to in vivo models.[4][5] Following incubation, lipids and metabolites are extracted and analyzed by mass spectrometry (MS) to determine the distribution and abundance of the isotope label across various molecular species.[6]
References
- 1. Human Metabolome Database: Showing metabocard for 15Z-tetracosenoyl-CoA (HMDB0062221) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. eurisotop.com [eurisotop.com]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application of (15Z)-Tetracosenoyl-CoA in In Vitro Myelination Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing (15Z)-Tetracosenoyl-CoA, the activated form of Nervonic Acid (NA), in in vitro models of myelination. This guide is intended to assist researchers in neuroscience, cell biology, and pharmacology in investigating the mechanisms of myelination and exploring potential therapeutic strategies for demyelinating diseases.
Introduction
Myelination, the process of forming a lipid-rich myelin sheath around neuronal axons, is essential for the rapid and efficient transmission of nerve impulses in the central nervous system (CNS). Oligodendrocytes (OLs) are the specialized glial cells responsible for myelination in the CNS. The myelin sheath is composed of a high proportion of lipids, with very-long-chain fatty acids (VLCFAs) being critical structural components that ensure its stability and insulating properties.
(15Z)-Tetracosenoic acid, commonly known as Nervonic Acid (NA), is a crucial monounsaturated omega-9 fatty acid found in high concentrations in the sphingolipids of myelin. Its activated form, this compound, is a direct precursor for its incorporation into these complex lipids. Emerging research indicates that supplementation with NA or its derivatives can promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby enhancing the expression of key myelin proteins. This makes this compound a valuable tool for studying the molecular mechanisms of myelination and for the preclinical evaluation of remyelinating therapies in vitro.
Mechanism of Action
This compound is thought to promote myelination through several mechanisms. As a critical building block of the myelin sheath, its availability can directly influence the rate and extent of myelin synthesis. Furthermore, long-chain fatty acids, including NA, can act as signaling molecules. One of the key pathways implicated in the pro-myelinating effects of fatty acids is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and cellular differentiation. Activation of PPARγ in OPCs has been shown to promote their differentiation into mature oligodendrocytes.[1][2][3]
Data Presentation: Quantitative Effects on Myelin Gene Expression
The following table summarizes the quantitative data on the effect of a fish oil mixture (FOM) rich in nervonic acid esters on the mRNA expression of key myelin proteins in human oligodendrocyte precursor cells (hOPCs) during their differentiation into mature oligodendrocytes.
| Gene | Treatment | Fold Change (vs. Control) | Reference |
| MBP (Myelin Basic Protein) | 5% Fish Oil Mixture | ~2.5 | [4] |
| MOG (Myelin Oligodendrocyte Glycoprotein) | 5% Fish Oil Mixture | ~2.0 | [4] |
| PLP (Proteolipid Protein) | 5% Fish Oil Mixture | ~2.2 | [4] |
Note: This data is based on the use of a fish oil mixture and reflects changes at the mRNA level. Further quantitative analysis at the protein level using techniques such as Western blotting or quantitative immunofluorescence is recommended to confirm these findings with pure this compound.
Experimental Protocols
Protocol 1: Preparation and Solubilization of this compound for Cell Culture
Note: Very-long-chain acyl-CoAs are sparingly soluble in aqueous solutions and can be prone to precipitation. The following protocol is a general guideline and may require optimization for your specific cell culture system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out a small amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Gentle vortexing may be required. Initial attempts should use a volume of DMSO that results in a high concentration stock (e.g., 10-50 mM) to minimize the final DMSO concentration in the culture medium.
-
Once fully dissolved in DMSO, slowly add sterile, nuclease-free water to achieve the final desired stock concentration (e.g., 10 mM). The addition of water should be done dropwise while vortexing to prevent precipitation.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). It is crucial to add the stock solution to the medium while gently swirling to ensure proper mixing and minimize precipitation.
-
The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Protocol 2: In Vitro Myelination using an Oligodendrocyte-Neuron Co-culture System
This protocol describes a co-culture system to assess the effects of this compound on myelination.
Materials:
-
Primary rat cortical neurons
-
Primary rat oligodendrocyte precursor cells (OPCs)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA and FGF-2)
-
Oligodendrocyte differentiation medium (e.g., DMEM/F12 supplemented with T3 and N-acetyl-cysteine)
-
Poly-D-lysine coated coverslips or plates
-
This compound working solution
-
Vehicle control (medium with DMSO)
Procedure:
-
Neuron Culture:
-
Plate primary cortical neurons on poly-D-lysine coated coverslips in Neurobasal medium.
-
Culture the neurons for 7-10 days to allow for axon outgrowth and network formation.
-
-
OPC Culture and Co-culture Initiation:
-
Culture primary OPCs in proliferation medium.
-
After the neuronal network is established, seed the OPCs onto the neuron culture at a density of approximately 50,000 cells/cm².
-
-
Induction of Myelination and Treatment:
-
Allow the co-culture to stabilize for 24-48 hours.
-
To induce oligodendrocyte differentiation and myelination, switch the co-culture medium to oligodendrocyte differentiation medium.
-
Treat the co-cultures with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or the vehicle control.
-
Replenish the medium with fresh differentiation medium containing the treatment every 2-3 days.
-
-
Assessment of Myelination (after 10-14 days of differentiation):
-
Fix the co-cultures with 4% paraformaldehyde.
-
Perform immunocytochemistry for myelin markers such as Myelin Basic Protein (MBP) and neurofilament heavy chain (for axons).
-
Quantify myelination by counting the number of myelinated segments (MBP-positive segments co-localizing with axons) per field of view or by measuring the total length of myelinated segments.
-
Protocol 3: Quantitative Analysis of Myelin Protein Expression by Western Blotting
This protocol allows for the quantification of myelin protein levels in OPC cultures treated with this compound.
Materials:
-
Primary rat OPCs
-
OPC proliferation and differentiation media
-
This compound working solution
-
Vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-MBP, anti-MOG, anti-PLP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate OPCs in 6-well plates and culture in proliferation medium until they reach 70-80% confluency.
-
Induce differentiation by switching to differentiation medium.
-
Treat the cells with various concentrations of this compound or vehicle control for 5-7 days.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (MBP, MOG, PLP) to the loading control (β-actin).
-
Calculate the fold change in protein expression relative to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in promoting myelination.
Caption: Experimental workflow for in vitro myelination assay.
References
Application Notes & Protocols: Lipidomics of Nervonic Acid-Containing Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nervonic Acid Sphingolipids
Nervonic acid (NA, 24:1n-9) is a very-long-chain monounsaturated omega-9 fatty acid. It is a critical structural component of complex sphingolipids, including ceramides (B1148491), sphingomyelin (B164518), and cerebrosides, which are highly enriched in the central and peripheral nervous systems.[1] Nervonic acid-containing sphingolipids are integral to the formation and maintenance of the myelin sheath, the insulating layer that surrounds nerve fibers and ensures efficient nerve impulse transmission.[2] Dysregulation of NA-sphingolipid metabolism has been implicated in several demyelinating diseases, such as Multiple Sclerosis (MS) and Adrenoleukodystrophy (ALD), as well as in age-related cognitive decline, making this class of lipids a key area of interest for diagnostics and therapeutic development.[3]
This document provides detailed methodologies for the extraction, quantification, and analysis of nervonic acid-containing sphingolipids from biological matrices using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Biological Role and Therapeutic Interest
Nervonic acid is particularly abundant in the white matter of the brain, where it can comprise a significant percentage of the fatty acids in sphingomyelin.[4] Its functions are multifaceted:
-
Myelin Sheath Integrity: As a primary constituent of myelin, NA-sphingolipids are essential for the structural stability and proper function of the sheath that insulates neurons.[2]
-
Neurodevelopment: The accumulation of nervonic acid is crucial during early brain development and periods of active myelination.[2]
-
Cell Signaling: As components of ceramides and other sphingolipids, they participate in fundamental cellular signaling pathways that regulate processes like cell proliferation, differentiation, and apoptosis (programmed cell death).[2]
Alterations in the levels of these lipids are linked to pathology. For instance, decreased levels of nervonic acid in brain sphingolipids are observed in post-mortem tissues from patients with MS and ALD. Conversely, studies in mice have shown an age-dependent accumulation of NA-containing sphingolipids in the hippocampus, suggesting a role in brain aging.[5]
Quantitative Analysis of NA-Sphingolipids
Accurate quantification is essential for understanding the role of NA-sphingolipids in health and disease. Below are tables summarizing quantitative findings from lipidomics studies.
Table 1: Age-Dependent Changes of NA (24:1)-Containing Sphingolipid Levels in Mouse Hippocampus. Data summarized from a study on male and female mice at 3, 12, and 21 months of age. Levels are presented as pmol/mg tissue (mean ± SEM).
| Sphingolipid Species | 3 Months | 12 Months | 21 Months | Significance (21 vs 3 months) |
| Ceramide (d18:1/24:1) | 1.8 ± 0.2 | 2.5 ± 0.3 | 4.5 ± 0.6 | p < 0.0001 |
| Sphingomyelin (d18:1/24:1) | 15.1 ± 1.2 | 22.5 ± 2.1 | 35.8 ± 3.5 | p < 0.0001 |
| Hexosylceramide (d18:1/24:1) | 3.2 ± 0.4 | 4.8 ± 0.5 | 8.9 ± 1.1 | p < 0.0001 |
(Data adapted from Vozella et al., 2017. Note: Values are illustrative based on reported trends; exact means/SEM may vary.)[3][5]
Table 2: Observed Alterations of NA-Sphingolipids in Neurological Diseases. This table provides a qualitative summary of findings from various studies.
| Disease | Tissue/Fluid | NA-Sphingolipid Change | Reference |
| Multiple Sclerosis (MS) | Brain White Matter | Decreased | [6] |
| Multiple Sclerosis (MS) | Erythrocytes | Decreased Sphingomyelin (24:1) | |
| Adrenoleukodystrophy (ALD) | Brain Sphingolipids | Decreased | |
| Alzheimer's Disease (AD) | Plasma/Biofluids | Higher Ceramide & Hexosylceramide (24:1) | [7] |
Key Biological & Analytical Pathways
Biosynthesis of Nervonic Acid and its Incorporation into Sphingolipids
Nervonic acid is synthesized endogenously from oleic acid (18:1n-9) through a series of elongation steps catalyzed by fatty acid elongase enzymes in the endoplasmic reticulum.[6] It is then incorporated into ceramides, which serve as the backbone for more complex sphingolipids like sphingomyelin and glycosphingolipids.
Caption: Biosynthesis of nervonic acid and its incorporation into sphingolipids.
Simplified Ceramide Signaling Pathway
Nervonyl-ceramides, generated from the breakdown of sphingomyelin by sphingomyelinase enzymes, act as critical second messengers. Elevated ceramide levels are often associated with cellular stress responses, including the initiation of apoptosis.
Caption: Simplified ceramide-mediated signaling pathway.
Experimental Protocols
The following protocols provide a robust framework for the lipidomics analysis of NA-sphingolipids from biological samples such as cultured cells or tissues.
General Experimental Workflow
The overall process involves careful sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for NA-sphingolipid lipidomics analysis.
Protocol 1: Lipid Extraction from Tissues or Cells
This protocol is based on the widely used Bligh and Dyer method, modified for optimal recovery of sphingolipids.
Materials:
-
Homogenizer (for tissues) or cell scraper (for adherent cells)
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (B151607), Methanol (B129727) (HPLC or LC-MS grade)
-
Deionized water
-
Internal Standard (IS) solution: A mix of relevant stable-isotope labeled or odd-chain sphingolipids (e.g., Cer(d18:1/24:1)-d7) in methanol.
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Tissues: Accurately weigh ~10-20 mg of frozen tissue. Place in a homogenizer tube on ice.
-
Cells: For a 10 cm dish, wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.
-
-
Homogenization & IS Spiking:
-
Add 1 mL of ice-cold methanol to the sample.
-
Add a known amount of the Internal Standard solution. This is critical for accurate quantification.
-
For Tissues: Homogenize thoroughly until no visible tissue remains.
-
For Cells: Vortex vigorously for 1 minute.
-
-
Monophasic Extraction:
-
Add 2 mL of chloroform to the methanol/sample mixture. The ratio should be approximately 2:1:0.8 (Chloroform:Methanol:Aqueous Sample).
-
Vortex vigorously for 2 minutes.
-
Agitate on a shaker at 4°C for 30 minutes.
-
-
Phase Separation:
-
Add an additional 1 mL of chloroform and 1 mL of deionized water to the tube to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer to a new clean glass tube. Be careful not to disturb the protein interface.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of a suitable solvent for LC-MS analysis (e.g., Methanol/Chloroform 9:1 v/v).
-
Vortex, centrifuge briefly to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.
LC Conditions (Example):
-
Column: A C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Re-equilibration at 30% B
-
-
Injection Volume: 5 µL.
MS/MS Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions: Specific precursor-to-product ion transitions must be optimized for each NA-sphingolipid and its corresponding internal standard. For sphingomyelin and ceramides containing a d18:1 sphingoid base, a common product ion is m/z 264.4 (sphingoid backbone fragment).
-
Cer(d18:1/24:1): Precursor [M+H]⁺ → Product 264.4
-
SM(d18:1/24:1): Precursor [M+H]⁺ → Product 184.1 (phosphocholine headgroup)
-
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Use the mass spectrometer's proprietary software to integrate the peak areas for each endogenous NA-sphingolipid (analyte) and its corresponding internal standard (IS).
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the IS peak area (AreaAnalyte / AreaIS).
-
Quantification: Generate a calibration curve using standards of known concentrations spiked with the same amount of IS. Plot the response ratio against the concentration. Use the linear regression equation from the calibration curve to determine the concentration of the NA-sphingolipid in the unknown samples.
-
Normalization: Final concentrations should be normalized to the initial sample amount (e.g., tissue weight or cell number) and expressed in units such as pmol/mg tissue or nmol/106 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Age-dependent changes in nervonic acid-containing sphingolipids in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alteration of Sphingolipids in Biofluids: Implications for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Genetic Engineering of Yeast for Nervonic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a C24:1 monounsaturated fatty acid, is a critical component of myelin sheaths in the nervous system. Its role in neural health and development has led to growing interest in its therapeutic potential for neurodegenerative diseases. Traditional sources of nervonic acid are limited, making microbial production through genetically engineered yeast a promising alternative. This document provides detailed application notes and protocols for the genetic engineering of the oleaginous yeast, Yarrowia lipolytica, for the production of nervonic acid via its CoA ester.
Metabolic Pathway for Nervonic Acid Production
The biosynthesis of nervonic acid in engineered Y. lipolytica begins with the central metabolite, acetyl-CoA. Through a series of native and heterologous enzymatic reactions, acetyl-CoA is converted to oleoyl-CoA, the precursor for very-long-chain fatty acid (VLCFA) synthesis. The elongation of oleoyl-CoA to nervonyl-CoA is the key engineered step, followed by the potential desaturation of lignoceric acid.
Signaling Pathway Diagram
Caption: Metabolic pathway for nervonic acid production in engineered Y. lipolytica.
Data Presentation: Nervonic Acid Production in Engineered Y. lipolytica
The following tables summarize the quantitative data on nervonic acid production achieved through various metabolic engineering strategies in Y. lipolytica.
Table 1: Comparison of Nervonic Acid Production in Different Engineered Strains
| Strain | Key Genetic Modifications | Nervonic Acid Titer (mg/L) | Nervonic Acid Content (% of total fatty acids) | Reference |
| NA08 | Overexpression of CgKCS-L-MaD15D fusion protein | 32.1 | - | [1] |
| NA15 | Overexpression of key genes in fatty acid metabolism | 111.6 | - | |
| NA15 + Colleseed Oil | Supplementation with colleseed oil | 185.0 | - | [1] |
| YLNA9 | Iterative expression of CgKCS, gELOVL6, and MaOLE2; overexpression of GPAT and DGAT | 17,300 | 17.9 | [2] |
Data presented is based on shake flask or bioreactor fermentations as reported in the respective studies.
Experimental Protocols
Yeast Transformation Protocol (Lithium Acetate Method)
This protocol is adapted for the transformation of Yarrowia lipolytica.
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile deionized water
-
Transformation Buffer: 0.1 M Lithium Acetate (LiAc), 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
PEG Solution: 40% (w/v) Polyethylene Glycol 3350 in Transformation Buffer
-
Single-stranded carrier DNA (ssDNA), 10 mg/mL (e.g., salmon sperm DNA)
-
Plasmid DNA with the gene of interest
-
Selective agar (B569324) plates
Procedure:
-
Inoculate a single colony of Y. lipolytica into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2-0.3.
-
Incubate at 30°C with shaking until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of Transformation Buffer.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge for 30 seconds and discard the supernatant.
-
Resuspend the cells in 400 µL of Transformation Buffer.
-
In a new microcentrifuge tube, mix:
-
100 µL of the competent cell suspension
-
10 µL of boiled and chilled ssDNA
-
1-5 µg of plasmid DNA
-
-
Add 600 µL of PEG Solution and vortex gently to mix.
-
Incubate at 30°C for 30-60 minutes with gentle shaking.
-
Heat shock the cells at 42°C for 10-15 minutes.
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Carefully remove the supernatant and resuspend the pellet in 200 µL of sterile water.
-
Plate the entire cell suspension onto selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until transformants appear.
Experimental Workflow: Yeast Transformation
Caption: Workflow for the transformation of Yarrowia lipolytica.
Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis Protocol
This protocol describes the extraction of total lipids from Y. lipolytica and their conversion to FAMEs for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Lyophilized yeast cells
-
Methanol
-
0.9% (w/v) NaCl solution
-
2 M KOH in methanol
-
1 M H2SO4 in methanol
-
n-Hexane
-
Anhydrous sodium sulfate
-
Internal standard (e.g., C17:0)
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
GC-MS system
Procedure:
Lipid Extraction (Bligh & Dyer Method):
-
Weigh approximately 20 mg of lyophilized yeast cells into a glass tube.
-
Add a known amount of internal standard.
-
Add 1 mL of chloroform and 2 mL of methanol. Vortex vigorously for 2 minutes.
-
Add 1 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids into a new glass tube.
-
Evaporate the solvent under a stream of nitrogen.
Transesterification to FAMEs:
-
To the dried lipid extract, add 1 mL of 2 M KOH in methanol.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature and add 2 mL of 1 M H2SO4 in methanol.
-
Incubate at 60°C for 30 minutes.
-
After cooling, add 1 mL of n-hexane and 1 mL of deionized water. Vortex thoroughly.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper hexane (B92381) layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the clear hexane layer to a GC vial for analysis.
GC-MS Analysis:
-
Column: A suitable capillary column for FAME analysis (e.g., DB-23, HP-88).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Detector: Scan range of m/z 50-500.
Identify and quantify nervonic acid methyl ester by comparing its retention time and mass spectrum with a commercial standard.
Experimental Workflow: FAME Analysis
Caption: Workflow for FAME analysis of yeast lipids.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers interested in the genetic engineering of Yarrowia lipolytica for nervonic acid production. By implementing these metabolic engineering strategies and analytical methods, it is possible to develop robust yeast cell factories for the sustainable production of this high-value fatty acid. Further optimization of fermentation conditions and downstream processing will be crucial for achieving industrially relevant titers.
References
Application Note & Protocol: Solid-Phase Extraction for the Isolation of Very-Long-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) esters are critical intermediates in lipid metabolism, playing key roles in fatty acid elongation, β-oxidation, and the synthesis of complex lipids.[1] The accurate quantification of these molecules is essential for understanding various physiological and pathological processes, including metabolic disorders like X-linked adrenoleukodystrophy (X-ALD).[1][2] Due to their low abundance and amphiphilic nature, isolating VLC-acyl-CoAs from complex biological matrices presents a significant analytical challenge. Solid-phase extraction (SPE) has emerged as a robust and effective method for the purification and concentration of acyl-CoAs prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This document provides a detailed protocol for the solid-phase extraction of VLC-acyl-CoAs from biological samples.
Principle of the Method
This protocol utilizes a reversed-phase or mixed-mode SPE cartridge to selectively retain the hydrophobic acyl chains of VLC-acyl-CoAs while allowing more polar, interfering substances to be washed away. The retained VLC-acyl-CoAs are then eluted with an organic solvent, concentrated, and reconstituted in a buffer suitable for subsequent analysis. The general workflow involves sample homogenization, protein precipitation, SPE, and finally, elution and analysis.
Experimental Workflow
Caption: Experimental workflow for VLC-acyl-CoA extraction.
Materials and Reagents
-
SPE Cartridges: C18 reversed-phase or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel columns.
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9.
-
Extraction Solvents: Acetonitrile (ACN), Isopropanol.
-
Wash Buffer 1: 1.0 mM HEPES-NaOH, pH 7.0.
-
Wash Buffer 2: Acetonitrile.
-
Elution Solvent: Acetonitrile containing 600 mM glacial acetic acid.
-
Internal Standards: Deuterated VLC-acyl-CoA standards (e.g., C26:0-d4-CoA).
-
Centrifuge, evaporator, and LC-MS/MS system.
Detailed Experimental Protocol
Sample Preparation and Homogenization
-
Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer.
-
Add 1 mL of ice-cold homogenization buffer (100 mM KH2PO4, pH 4.9).
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of 2-propanol to the homogenate and homogenize again.
-
Transfer the homogenate to a centrifuge tube.
Acyl-CoA Extraction
-
Add 5 mL of acetonitrile to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet cellular debris and proteins.[4]
-
Carefully collect the supernatant, which contains the acyl-CoAs.
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with 3 mL of acetonitrile.
-
Equilibrate the cartridge with 2 mL of 1.0 mM HEPES-NaOH (pH 7.0).[4]
-
-
Sample Loading:
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 1.0 mM HEPES-NaOH (pH 7.0) to remove polar impurities.
-
Perform a second wash with 3 mL of acetonitrile to remove non-polar impurities that are not strongly bound.[4]
-
-
Elution:
-
Elute the VLC-acyl-CoAs from the cartridge with 2 mL of acetonitrile containing 600 mM glacial acetic acid.
-
Sample Concentration and Reconstitution
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10 mM ammonium (B1175870) hydroxide (B78521) in water/acetonitrile).
Data Presentation
Table 1: Performance Characteristics of the SPE Method for Acyl-CoA Analysis
| Parameter | C16:0-CoA | C16:1-CoA | C18:0-CoA | C18:1-CoA | C18:2-CoA |
| Accuracy (%) | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 |
| Inter-run Precision (%RSD) | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 |
| Intra-run Precision (%RSD) | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 |
| Recovery (%) | 70 - 80 | 70 - 80 | 70 - 80 | 70 - 80 | 70 - 80 |
Data synthesized from studies on long-chain acyl-CoAs which are methodologically similar to VLC-acyl-CoA analysis.[3]
Table 2: Comparison of Different SPE Sorbents for Acyl-CoA Extraction
| Sorbent Type | Principle of Separation | Advantages | Disadvantages | Reference |
| C18 Reversed-Phase | Hydrophobic interactions | Good retention of long acyl chains, widely available. | May require optimization of wash steps to remove interferences. | [3][5] |
| 2-(2-pyridyl)ethyl Silica Gel | Mixed-mode (hydrophobic and weak anion exchange) | High selectivity for acyl-CoAs. | May be more expensive than C18. | [1][6] |
| Oligonucleotide Purification Column | Affinity-based | High specificity and recovery. | Can be cost-prohibitive for routine analysis. |
Signaling Pathway Involvement of VLC-acyl-CoAs
VLC-acyl-CoAs are key metabolites in fatty acid metabolism. They are substrates for both catabolic (β-oxidation) and anabolic (synthesis of complex lipids) pathways.
Caption: Simplified metabolic pathways of VLC-acyl-CoAs.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of VLC-acyl-CoAs | Incomplete homogenization or extraction. | Ensure tissue is thoroughly homogenized on ice. Increase vortexing time during extraction. |
| Inefficient binding to SPE cartridge. | Check the pH of the sample and equilibration buffer. Ensure the cartridge has not dried out before sample loading. | |
| Incomplete elution. | Increase the volume or organic content of the elution solvent. | |
| High Background in LC-MS/MS | Incomplete removal of interfering substances. | Optimize the wash steps with different solvent compositions and volumes. |
| Contamination from reagents or plasticware. | Use high-purity solvents and pre-screen all materials for potential contaminants. | |
| Poor Reproducibility | Inconsistent sample handling. | Keep samples on ice throughout the procedure and process them in a consistent manner. |
| Variability in SPE cartridges. | Use cartridges from the same lot for a batch of samples. |
Conclusion
This solid-phase extraction protocol provides a reliable and efficient method for the isolation and purification of very-long-chain acyl-CoAs from biological tissues. The use of SPE significantly reduces matrix effects and improves the sensitivity and accuracy of subsequent LC-MS/MS analysis. Careful optimization of each step, particularly the washing and elution conditions, is crucial for achieving high recovery and reproducibility. This method is a valuable tool for researchers investigating the role of VLC-acyl-CoAs in health and disease.
References
- 1. jsbms.jp [jsbms.jp]
- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Reconstitution of the Fatty Acid Elongation System for Nervonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (cis-15-tetracosenoic acid; C24:1) is a very-long-chain monounsaturated fatty acid that is a critical component of myelin, the protective sheath surrounding nerve fibers in the central nervous system. Its roles in neural development and function have made it a molecule of significant interest for researchers in neuroscience and for professionals in drug development targeting neurodegenerative diseases. The in vitro reconstitution of the fatty acid elongation (FAE) system responsible for nervonic acid synthesis provides a powerful tool to study the enzymatic process, screen for potential inhibitors or activators, and produce nervonic acid for various research applications.
This document provides detailed application notes and protocols for the in vitro reconstitution of the FAE system for nervonic acid synthesis. The FAE system is a multi-enzyme complex located in the endoplasmic reticulum that catalyzes the sequential addition of two-carbon units to a growing fatty acyl-CoA chain. The synthesis of nervonic acid from its precursor, erucic acid (C22:1), involves one cycle of four enzymatic reactions.
The Fatty Acid Elongation Cycle for Nervonic Acid Synthesis
The synthesis of nervonic acid from erucoyl-CoA involves a four-step cycle catalyzed by a membrane-bound enzyme complex. Each turn of the cycle adds two carbons from malonyl-CoA. The key enzymes in this process are:
-
3-Ketoacyl-CoA Synthase (KCS) : This is the rate-limiting enzyme that catalyzes the initial condensation of erucoyl-CoA with malonyl-CoA to form 3-keto-tetracosenoyl-CoA. In humans, ELOVL4 is one of the key elongases involved in the synthesis of very-long-chain fatty acids.
-
3-Ketoacyl-CoA Reductase (KAR) : This enzyme reduces 3-keto-tetracosenoyl-CoA to 3-hydroxy-tetracosenoyl-CoA, utilizing NADPH as a reducing agent.
-
3-Hydroxyacyl-CoA Dehydratase (HCD) : This enzyme catalyzes the dehydration of 3-hydroxy-tetracosenoyl-CoA to form trans-2,3-tetracosenoyl-CoA.
-
trans-2,3-Enoyl-CoA Reductase (TECR) : The final step involves the reduction of trans-2,3-tetracosenoyl-CoA to tetracosenoyl-CoA (nervonoyl-CoA), also using NADPH.
Data Presentation
Table 1: Key Components for In Vitro Nervonic Acid Synthesis
| Component | Role | Typical Concentration Range | Notes |
| Enzymes | |||
| 3-Ketoacyl-CoA Synthase (KCS) | Rate-limiting condensation step | 0.1 - 2 µM | Activity is highly dependent on the source and purity. |
| 3-Ketoacyl-CoA Reductase (KAR) | First reduction step | 0.5 - 5 µM | |
| 3-Hydroxyacyl-CoA Dehydratase (HCD) | Dehydration step | 0.5 - 5 µM | |
| trans-2,3-Enoyl-CoA Reductase (TECR) | Second reduction step | 0.5 - 5 µM | |
| Substrates | |||
| Erucoyl-CoA (C22:1-CoA) | Acyl-CoA primer | 10 - 100 µM | |
| Malonyl-CoA | Two-carbon donor | 50 - 500 µM | |
| Cofactor | |||
| NADPH | Reducing agent for KAR and TECR | 100 - 1000 µM | A regenerating system can be used for prolonged reactions. |
| Buffer Components | |||
| HEPES or Potassium Phosphate (B84403) | Buffering agent | 50 - 100 mM | Maintain pH in the optimal range. |
| MgCl₂ | Cofactor for some enzymes | 1 - 5 mM | |
| Dithiothreitol (DTT) | Reducing agent to maintain enzyme activity | 1 - 2 mM | |
| Detergent (for purified enzymes) | |||
| Triton X-100 or CHAPS | Solubilizes membrane proteins | 0.01 - 0.1% (w/v) | Critical for the activity of purified, reconstituted enzymes. |
Table 2: Summary of Reaction Conditions for In Vitro Nervonic Acid Synthesis
| Parameter | Optimal Range | Notes |
| pH | 7.0 - 7.5 | Optimal pH can vary slightly depending on the enzyme source. |
| Temperature | 30 - 37 °C | Enzyme stability should be considered for longer incubation times. |
| Incubation Time | 15 - 120 minutes | Should be within the linear range of product formation. |
| Enzyme Source | Microsomal fractions or purified recombinant enzymes | Microsomes provide a native lipid environment but may contain interfering activities. Purified enzymes offer a more defined system. |
| Detection Method | GC-MS of Fatty Acid Methyl Esters (FAMEs) | Provides high sensitivity and specificity for nervonic acid quantification. |
Experimental Protocols
Protocol 1: Preparation of Microsomes from Mammalian Cells or Tissues
This protocol describes the preparation of microsomes, which are vesicles of fragmented endoplasmic reticulum containing the fatty acid elongation enzyme complex.
Materials:
-
Source material (e.g., cultured cells, liver, or brain tissue)
-
Homogenization Buffer: 0.25 M sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.
-
Wash Buffer: 0.15 M KCl, 10 mM HEPES-KOH (pH 7.4).
-
Storage Buffer: 50 mM potassium phosphate (pH 7.2), 1 mM DTT, 30% (v/v) glycerol.
-
Dounce homogenizer or similar tissue grinder.
-
Refrigerated centrifuge and ultracentrifuge.
Procedure:
-
All steps should be performed at 4°C.
-
Mince the tissue or collect the cell pellet.
-
Homogenize the material in 5-10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (post-mitochondrial supernatant) and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the microsomal membranes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in Wash Buffer and centrifuge again at 100,000 x g for 60 minutes to wash the microsomes.
-
Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of Storage Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: In Vitro Fatty Acid Elongation Assay for Nervonic Acid Synthesis
This protocol outlines the procedure for the in vitro synthesis of nervonic acid using either microsomal fractions or purified, reconstituted enzymes.
Materials:
-
Microsomal preparation (from Protocol 1) or purified KCS, KAR, HCD, and TECR enzymes.
-
Reaction Buffer (2X): 100 mM HEPES-KOH (pH 7.2), 4 mM MgCl₂, 2 mM DTT.
-
Substrate Stock Solutions: Erucoyl-CoA (1 mM), Malonyl-CoA (5 mM), NADPH (10 mM).
-
Stopping Solution: 2.5 M KOH in 50% ethanol.
-
Internal Standard (e.g., heptadecanoic acid, C17:0).
-
BF₃-methanol or HCl-methanol for methylation.
Procedure:
-
Prepare the reaction mixture on ice. For a 100 µL final reaction volume:
-
50 µL of 2X Reaction Buffer.
-
10 µL of Erucoyl-CoA stock (final concentration: 100 µM).
-
10 µL of Malonyl-CoA stock (final concentration: 500 µM).
-
10 µL of NADPH stock (final concentration: 1 mM).
-
X µL of microsomal protein (typically 50-200 µg) or purified enzymes.
-
Add nuclease-free water to a final volume of 100 µL.
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for the desired time (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of the Stopping Solution.
-
Add a known amount of the internal standard.
-
Saponify the fatty acyl-CoAs by heating at 70°C for 60 minutes.
-
Cool the tubes and acidify the reaction with concentrated HCl to pH < 2.
-
Extract the free fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Transfer the upper hexane layer to a new tube. Repeat the extraction.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Methylate the fatty acid residue by adding 200 µL of BF₃-methanol and heating at 60°C for 15 minutes.
-
After cooling, add 500 µL of water and extract the fatty acid methyl esters (FAMEs) with 300 µL of hexane.
-
Analyze the hexane phase containing the FAMEs by GC-MS.
Protocol 3: Quantitative Analysis of Nervonic Acid by GC-MS
This protocol provides a general guideline for the gas chromatography-mass spectrometry (GC-MS) analysis of nervonic acid methyl ester.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
GC Conditions (example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 240°C at 4°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Quantification:
-
Generate a standard curve using a certified standard of nervonic acid methyl ester with the internal standard.
-
Identify the nervonic acid methyl ester peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.
-
Quantify the amount of nervonic acid in the sample by comparing the peak area ratio of nervonic acid methyl ester to the internal standard against the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The enzymatic pathway for the elongation of erucoyl-CoA to nervonoyl-CoA.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Microbial Synthesis of Nervonic Acid
Welcome to the technical support center for the microbial synthesis of nervonic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the yield of nervonic acid in microbial systems.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| NA-YLD-001 | Low or no detectable nervonic acid production in engineered microbial host. | 1. Inefficient expression or activity of heterologous fatty acid elongases (KCS, ELOVL) or desaturases (OLE). 2. Sub-optimal codon usage of the expressed genes for the host organism. 3. Insufficient precursor supply (e.g., oleic acid, erucic acid). 4. Degradation of nervonic acid or its precursors through the β-oxidation pathway. | 1. Screen a variety of elongase and desaturase enzymes from different sources to find the most active ones in your host. 2. Codon-optimize your genes of interest for the specific microbial host. 3. Overexpress endogenous enzymes that increase the oleic acid pool, such as stearoyl-CoA desaturase (SCD). 4. Knock out key genes in the β-oxidation pathway (e.g., POX1-6 in Yarrowia lipolytica). |
| NA-YLD-002 | High accumulation of lignoceric acid (C24:0) but low conversion to nervonic acid (C24:1). | 1. The desaturase responsible for converting lignoceric acid to nervonic acid is a rate-limiting step. 2. Low expression or specific activity of the Δ15-desaturase. | 1. Overexpress a highly active Δ15-desaturase, such as MaOLE2 from Mortierella alpina. 2. Consider creating a fusion protein of the elongase and desaturase to channel the substrate. 3. Disrupt the AMP-activated S/T protein kinase gene SNF1, which has been shown to increase the ratio of nervonic acid to lignoceric acid.[1] |
| NA-YLD-003 | Overall low lipid accumulation, affecting total nervonic acid titer. | 1. Insufficient supply of precursors for fatty acid synthesis (acetyl-CoA and malonyl-CoA). 2. Inefficient incorporation of fatty acids into triacylglycerols (TAGs). 3. Sub-optimal fermentation conditions (e.g., carbon-to-nitrogen ratio, pH, oxygen). | 1. Overexpress native acetyl-CoA carboxylase (ACC1) to boost malonyl-CoA supply. 2. Overexpress diacylglycerol acyltransferase (DGAT) and glycerol-3-phosphate acyltransferase (GPAT) to enhance TAG synthesis.[1] 3. Optimize fermentation medium and conditions. A high C/N ratio is often crucial for inducing lipid accumulation. |
| NA-YLD-004 | Decreased cell growth and viability after engineering for high nervonic acid production. | 1. Metabolic burden from the overexpression of multiple heterologous proteins. 2. Potential toxicity of high concentrations of nervonic acid or its intermediates to the host cells. | 1. Use a range of promoter strengths to balance the expression levels of pathway genes. 2. Engineer the endoplasmic reticulum (ER) by overexpressing ER structure regulators like INO2 to improve protein folding and reduce stress.[1] 3. Investigate strategies for exporting the product out of the cell. |
| NA-YLD-005 | Low yield after scaling up from shake flask to bioreactor. | 1. Sub-optimal bioreactor conditions (pH, dissolved oxygen, agitation). 2. Nutrient limitation during fed-batch cultivation. | 1. Carefully control pH and dissolved oxygen levels in the bioreactor. 2. Develop a fed-batch strategy to maintain optimal concentrations of carbon and nitrogen sources. 3. Monitor glucose concentration and adjust the feeding rate accordingly. |
Frequently Asked Questions (FAQs)
Q1: Which microbial hosts are most promising for nervonic acid production?
A1: The oleaginous yeast Yarrowia lipolytica is currently one of the most successful hosts for high-level nervonic acid production due to its natural ability to accumulate lipids and its well-established genetic engineering tools.[1][2] Other promising hosts include the yeast Rhodosporidium toruloides and the filamentous fungus Mortierella alpina.[3]
Q2: What is the primary biosynthetic pathway for nervonic acid in engineered microbes?
A2: The primary pathway starts with the native synthesis of oleic acid (C18:1). This is followed by a series of elongation steps, catalyzed by heterologous fatty acid elongases (specifically β-ketoacyl-CoA synthases or KCS), to produce very-long-chain fatty acids. Finally, a desaturase introduces a double bond to form nervonic acid. The key rate-limiting enzyme is often the 3-ketoacyl-CoA synthase (KCS).[4][5][6]
Q3: How can I increase the precursor supply for nervonic acid synthesis?
A3: To increase the supply of the primary precursor, oleic acid, you can overexpress the native Δ9-desaturase. To boost the building blocks for all fatty acid synthesis, acetyl-CoA and malonyl-CoA, overexpression of ATP-citrate lyase (ACL) and acetyl-CoA carboxylase (ACC1) can be effective.
Q4: What are the challenges in the downstream processing of nervonic acid?
A4: Challenges in downstream processing include efficiently extracting lipids from the microbial biomass, separating nervonic acid from other fatty acids, and purifying it to a high degree.[7][8][9] The process can be costly and lead to yield losses.[7][8]
Q5: Can fermentation conditions alone significantly improve nervonic acid yield?
A5: Yes, optimizing fermentation conditions can have a substantial impact. Key parameters include the carbon source (e.g., glucose, glycerol), the nitrogen source, the carbon-to-nitrogen (C/N) ratio, pH, temperature, and dissolved oxygen levels.[3][10] Supplementing the medium with an auxiliary carbon source like colleseed oil has also been shown to boost production.[2][11]
Quantitative Data on Nervonic Acid Production
The following tables summarize key quantitative data from various studies on the microbial production of nervonic acid.
Table 1: Nervonic Acid Production in Engineered Yarrowia lipolytica
| Strain | Key Genetic Modifications | Fermentation Scale | Nervonic Acid Titer (g/L) | Nervonic Acid Content (% of total fatty acids) | Reference |
| YLNA9 | Iterative expression of CgKCS, gELOVL6, MaOLE2; Expression of MaOLE2-CgKCS fusion, GPAT, DGAT; Overexpression of YlINO2 | 50-L bioreactor | 17.3 | 17.9 | [1] |
| Engineered Y. lipolytica | Overexpression of elongases and desaturases | Shake flask | 0.1116 | N/A | [2][11] |
| Engineered Y. lipolytica with colleseed oil supplementation | Overexpression of elongases and desaturases | Shake flask | 0.185 | N/A | [2][11] |
Table 2: Nervonic Acid Production in Other Microorganisms
| Microorganism | Key Genetic Modifications / Strategy | Fermentation Scale | Nervonic Acid Titer (g/L) | Nervonic Acid Content (% of total fatty acids) | Reference |
| Rhodosporidium toruloides | Expression of KCS genes | 7-L bioreactor | >10 (estimated from total oil titer) | 20-30 (of VLCFAs) | [3] |
| Mortierella capitata RD000969 | Wild-type screening and medium optimization | Shake flask | 0.1863 | 6.94 | [12] |
Experimental Protocols
Protocol 1: Heterologous Gene Expression in Yarrowia lipolytica
This protocol provides a general workflow for expressing a heterologous gene (e.g., a fatty acid elongase) in Y. lipolytica.
-
Codon Optimization and Gene Synthesis: Codon-optimize the DNA sequence of the target gene for optimal expression in Y. lipolytica. Synthesize the optimized gene.
-
Vector Construction: Clone the synthesized gene into a Y. lipolytica expression vector. This vector should contain a strong promoter (e.g., TEF promoter with UAS1B tandem repeats), a terminator (e.g., LIP2 terminator), and a selection marker (e.g., URA3, LEU2).
-
Transformation:
-
Prepare competent Y. lipolytica cells using the lithium acetate/single-stranded carrier DNA/PEG method.
-
Transform the competent cells with the linearized expression vector.
-
Plate the transformed cells on a selective medium lacking the appropriate nutrient (e.g., uracil (B121893) for a URA3 marker) to select for successful transformants.
-
-
Verification of Integration:
-
Isolate genomic DNA from putative transformants.
-
Confirm the integration of the expression cassette into the yeast genome using PCR with primers flanking the integration site.
-
-
Analysis of Expression:
-
Confirm the expression of the heterologous gene via RT-qPCR or Western blotting (if an antibody is available).
-
Analyze the fatty acid profile of the engineered strain by gas chromatography (GC) to detect the production of the desired fatty acids.
-
Protocol 2: Fed-Batch Fermentation for Nervonic Acid Production
This protocol outlines a fed-batch fermentation process in a 5-L bioreactor.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered Y. lipolytica strain into 50 mL of seed medium (e.g., YPD) in a 250-mL shake flask.
-
Incubate at 28°C with shaking at 200 rpm for 24-48 hours.
-
-
Bioreactor Setup:
-
Prepare 3 L of fermentation medium in a 5-L bioreactor. The medium should contain a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., yeast extract, ammonium (B1175870) sulfate), and trace elements. A high initial C/N ratio (e.g., >50) is often used to promote lipid accumulation.
-
Sterilize the bioreactor and medium.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture.
-
Maintain the temperature at 28°C and the pH at a setpoint (e.g., 6.0) using automated addition of an acid/base (e.g., NH4OH, which can also serve as a nitrogen source).
-
Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and aeration rate.
-
-
Feeding Strategy:
-
Monitor the concentration of the carbon source (e.g., glucose) regularly.
-
When the initial carbon source is nearly depleted, start feeding a concentrated solution of the carbon source to maintain its concentration within an optimal range (e.g., 5-20 g/L).
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell density (OD600), dry cell weight, substrate consumption, and lipid content.
-
At the end of the fermentation, harvest the biomass for lipid extraction and nervonic acid analysis.
-
Protocol 3: Lipid Extraction and Nervonic Acid Quantification
This protocol describes the extraction of total lipids and the quantification of nervonic acid.
-
Biomass Harvesting and Drying:
-
Harvest the yeast cells from the culture by centrifugation.
-
Wash the cell pellet with distilled water.
-
Lyophilize (freeze-dry) the cell pellet to determine the dry cell weight.
-
-
Lipid Extraction:
-
Resuspend a known amount of dried biomass in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).
-
Disrupt the cells using glass beads and vigorous vortexing or a bead beater.
-
Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Transesterify the lipid extract to FAMEs by heating with methanol containing an acid catalyst (e.g., H2SO4 or HCl).
-
-
GC Analysis:
-
Analyze the FAMEs using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax column).
-
Identify and quantify the nervonic acid methyl ester peak by comparing its retention time and peak area to those of a known standard.
-
Visualizations
Nervonic Acid Biosynthesis Pathway
The following diagram illustrates the engineered biosynthetic pathway for nervonic acid production in Yarrowia lipolytica.
Caption: Engineered pathway for nervonic acid synthesis in Yarrowia lipolytica.
Experimental Workflow for Strain Development
This diagram outlines the general workflow for engineering a microbial strain for improved nervonic acid production.
Caption: Workflow for developing high-yield nervonic acid producing strains.
Logical Relationship of Troubleshooting Low Yield
This diagram illustrates the logical steps to troubleshoot low nervonic acid yield.
Caption: Troubleshooting logic for low nervonic acid yield.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. uest.ntua.gr [uest.ntua.gr]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering of Yarrowia lipolytica for Conversion of Waste Cooking Oil into Omega-3 Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modification of the endoplasmic reticulum morphology enables improved recombinant antibody expression in Saccharomyces cerevisiae [aaltodoc.aalto.fi]
- 8. Tailoring the Saccharomyces cerevisiae endoplasmic reticulum for functional assembly of terpene synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 11. High-level production of nervonic acid in the oleaginous yeast Yarrowia lipolytica by systematic metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Very-Long-Chain Acyl-CoA Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the analysis of very-long-chain acyl-CoAs (VLC-ACoAs).
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for VLC-ACoA analysis?
A1: Positive mode electrospray ionization (ESI) is the most commonly used technique for the analysis of VLC-ACoAs.[1][2] This method allows for the sensitive detection of the protonated molecular ions of these compounds.
Q2: What are the characteristic fragmentation patterns for VLC-ACoAs in MS/MS?
A2: VLC-ACoAs exhibit a characteristic fragmentation pattern in tandem mass spectrometry. A common observation is a neutral loss of 507 Da, which corresponds to the loss of the 3'-phospho-ADP moiety.[3] Another frequently monitored fragment ion is m/z 428. These characteristic fragments are often used to set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for quantification on a triple quadrupole mass spectrometer.
Q3: Why is an internal standard crucial for accurate quantification?
A3: The use of an internal standard is critical to correct for variability in sample preparation and instrument response. Due to the instability of acyl-CoAs and potential for ion suppression in the ESI source, an internal standard helps to ensure accurate and precise quantification.[4] Odd-chain-length fatty acyl-CoAs, which are not naturally abundant in most biological systems, are often used as internal standards. Stable isotope-labeled standards are also an excellent choice for overcoming issues with variable precision and accuracy.
Q4: What type of chromatography is typically used for separating VLC-ACoAs?
A4: Reversed-phase chromatography is the most common approach for separating VLC-ACoAs. C8 and C18 columns are frequently employed for this purpose.[1][2] The separation is often challenging due to the wide range of polarities among different acyl-CoA species. To achieve good peak shape and resolution, especially for these large and sometimes polar molecules, a high pH mobile phase is often used.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the column stationary phase.- Buildup of biological material on the column. | - Use a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to minimize silanol (B1196071) interactions.[2]- Implement a column wash step in your gradient to remove contaminants.- Consider using a different column chemistry (e.g., C8 instead of C18).[1] |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization.- Suboptimal collision energy for fragmentation.- Sample degradation.- Ion suppression from matrix components. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Perform a collision energy optimization for each MRM transition to find the value that yields the highest signal intensity.[5]- Ensure proper sample handling and storage to prevent degradation of these unstable molecules.[1][4]- Improve sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE).[2] |
| High Background Noise | - Contaminated mobile phase or LC system.- Insufficiently specific MRM transitions. | - Use high-purity solvents and additives for your mobile phase.- Flush the LC system thoroughly.- Ensure your MRM transitions are highly specific to your analytes of interest. The neutral loss of 507 Da is a highly specific transition for acyl-CoAs.[2][3] |
| Poor Reproducibility | - Inconsistent sample preparation.- Instability of VLC-ACoAs.- Lack of an appropriate internal standard. | - Standardize the sample extraction procedure. Liquid-liquid or solid-phase extraction are common methods.[2]- Keep samples cold and process them quickly to minimize degradation.[1]- Incorporate a suitable internal standard early in the sample preparation process. Odd-chain acyl-CoAs are often used for this purpose. |
| Carryover | - Adsorption of analytes to the LC system components. | - Include a robust needle and column wash in your method, potentially with a strong organic solvent.- Inject blank samples between experimental samples to assess for carryover. |
Experimental Protocols
Sample Preparation: Extraction of VLC-ACoAs from Tissue
This protocol is a modification of previously described methods.[1]
-
Homogenization: Homogenize approximately 40 mg of frozen tissue on ice in a solution containing 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and 0.5 mL of a 3:1:1 mixture of acetonitrile:isopropanol:methanol. Include an appropriate internal standard, such as heptadecanoyl-CoA (C17:0-CoA).[1]
-
Extraction: Perform the homogenization step twice to ensure complete tissue disruption.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted VLC-ACoAs, for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for LC-MS/MS analysis of VLC-ACoAs. These will need to be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | Reversed-phase C8 or C18, e.g., 2.1 x 150 mm, 1.7 µm particle size[1][2] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[1] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Gradient | Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and return to 20% B over 0.5 min.[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| MS Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[1][2] |
Example MRM Transitions for VLC-ACoA Analysis
The following table provides example MRM transitions based on the characteristic neutral loss of 507 Da. The precursor ion is the protonated molecule [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.6 | Needs Optimization |
| Stearoyl-CoA (C18:0) | 1034.7 | 527.7 | Needs Optimization |
| Oleoyl-CoA (C18:1) | 1032.7 | 525.7 | Needs Optimization |
| Linoleoyl-CoA (C18:2) | 1030.6 | 523.6 | Needs Optimization |
| Arachidonoyl-CoA (C20:4) | 1054.6 | 547.6 | Needs Optimization |
Note: Collision energy is highly instrument-dependent and must be optimized for each specific transition to achieve maximum sensitivity.[5]
Visualizations
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Addressing matrix effects in the mass spectrometric analysis of (15Z)-Tetracosenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of (15Z)-Tetracosenoyl-CoA (Nervonoyl-CoA).
Troubleshooting Guide: Matrix Effects in this compound Analysis
Matrix effects, primarily ion suppression or enhancement, are a significant challenge in the accurate quantification of analytes in complex biological matrices.[1][2][3] For very-long-chain acyl-CoAs like this compound, these effects can lead to poor data quality, including reduced sensitivity and reproducibility. The following table outlines common problems, their probable causes related to matrix effects, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683), compete with this compound for ionization in the mass spectrometer source.[1] | 1. Enhance Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) with a mixed-mode or phospholipid removal sorbent is often more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE). 2. Optimize Chromatography: Modify the LC gradient to improve the separation of this compound from the bulk of the matrix components. 3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| High Variability in Replicate Injections | Inconsistent Matrix Effects: Sample-to-sample variations in the composition of the biological matrix can lead to differing degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects. A SIL-IS for a very-long-chain acyl-CoA will co-elute and experience similar ionization effects as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio. While a specific SIL-IS for this compound may not be commercially available, a closely related very-long-chain acyl-CoA SIL-IS can be used. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload: High concentrations of matrix components can affect the chromatographic performance. Secondary Interactions: The analyte may interact with active sites on the column or with co-eluting matrix components. | 1. Improve Sample Cleanup: As with low sensitivity, a more effective sample preparation method will reduce matrix overload. 2. Column Selection: Consider a column with a different chemistry or a sub-2 µm particle size for better resolution and peak shape. |
| Inaccurate Quantification | Ion Enhancement or Suppression: The presence of co-eluting compounds can either increase or decrease the ionization efficiency of the analyte, leading to an over- or underestimation of its concentration. | 1. Quantitative Assessment of Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. 2. Implement a Robust Internal Standard Strategy: Use a SIL-IS to compensate for these effects. |
Quantitative Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The choice of sample preparation is critical in mitigating matrix effects. The following table provides a summary of the effectiveness of common techniques in removing phospholipids, a major source of interference in lipid analysis.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Key Considerations |
| Protein Precipitation (PPT) | High | Low | High | Simple and fast, but often results in significant matrix effects due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | Variable | Medium | Medium | Can provide cleaner extracts than PPT, but analyte recovery, especially for more polar lipids, can be low and variable. |
| Solid-Phase Extraction (SPE) | Good | High | Medium | Offers good removal of salts and phospholipids. Requires method development to optimize the sorbent, wash, and elution steps. |
| HybridSPE®-Phospholipid | High | Very High (>99%) | High | Combines the simplicity of PPT with highly selective phospholipid removal. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[2][3]
Q2: What are the primary sources of matrix effects in biological samples for lipid analysis?
A2: In biological matrices, phospholipids are the most significant contributors to matrix effects in lipid analysis.[1] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with the analyte of interest and interfere with the ionization process.
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: A common method is the post-extraction spike experiment . In this procedure, you compare the response of this compound spiked into a processed blank matrix extract to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (ME):
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Q4: What is the best type of internal standard to use for the analysis of this compound?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. Since a commercial standard may not be readily available, a practical alternative is to use a SIL-IS of a structurally similar very-long-chain acyl-CoA, preferably with an odd-numbered carbon chain to avoid any natural presence in the sample. Biosynthetic approaches to generate a library of stable isotope-labeled acyl-CoAs have also been described.[4]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach is only viable if the endogenous concentration of this compound is high enough to be detected with adequate sensitivity after dilution.
Experimental Workflow and Methodologies
Diagram of Experimental Workflow for Mitigating Matrix Effects
References
- 1. bme.psu.edu [bme.psu.edu]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (15Z)-Tetracosenoyl-CoA during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the stability of (15Z)-Tetracosenoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as nervonoyl-CoA, is a very long-chain monounsaturated fatty acyl-CoA. Its stability is a concern due to its susceptibility to degradation through oxidation at the double bond and hydrolysis of the thioester linkage, which can impact the accuracy of experimental results.
Q2: What are the main factors that affect the stability of this compound?
The primary factors affecting its stability are temperature, pH, exposure to oxygen, and the presence of enzymes like acyl-CoA hydrolases. Elevated temperatures and non-neutral pH can accelerate both hydrolysis and oxidation.
Q3: How should I store my this compound standard?
For long-term storage, it is recommended to store this compound as a dry powder or in an organic solvent such as ethanol (B145695) at -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What are the signs of this compound degradation in my sample?
Degradation can be indicated by the appearance of unexpected peaks in your analytical chromatogram, such as the free fatty acid (nervonic acid) or oxidized byproducts. A decrease in the peak area of this compound over time or between replicate samples can also be a sign of instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound after extraction | Incomplete cell lysis or inefficient extraction. | Ensure complete cell disruption by using appropriate homogenization or sonication techniques. Use a proven extraction solvent mixture, such as an acidic acetonitrile/isopropanol/water mixture. |
| Adsorption to plasticware. | Use glass or polypropylene (B1209903) tubes and pipette tips to minimize adsorption. | |
| Enzymatic degradation during sample preparation. | Work quickly on ice. Use of enzyme inhibitors or rapid quenching of metabolic activity with cold solvents is recommended. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize all sample preparation steps, including incubation times, temperatures, and volumes. |
| Degradation during storage of extracts. | Store extracts at -80°C under an inert atmosphere and analyze them as soon as possible. | |
| Appearance of extra peaks in LC-MS analysis | Hydrolysis of the thioester bond. | Maintain a neutral to slightly acidic pH (around 6.0-7.0) during extraction and storage. Avoid prolonged exposure to basic conditions. |
| Oxidation of the double bond. | Add an antioxidant (e.g., BHT or tocopherol) to the extraction and storage solvents. Purge solvents with nitrogen or argon to remove dissolved oxygen. | |
| Poor peak shape (tailing or broadening) in LC-MS | Column contamination. | Flush the column with a strong solvent wash. Use a guard column to protect the analytical column. |
| Inappropriate mobile phase pH. | Optimize the mobile phase pH. For long-chain acyl-CoAs, a slightly basic mobile phase (pH ~10.5 with ammonium (B1175870) hydroxide) can improve peak shape on a C18 column[1][2]. | |
| Sample overload. | Dilute the sample before injection. |
Key Degradation Pathways
This compound is primarily susceptible to two main degradation pathways during sample preparation: hydrolysis and oxidation.
Hydrolysis of the Thioester Bond
The thioester bond in acyl-CoAs is thermodynamically unstable and can be hydrolyzed to yield the free fatty acid (nervonic acid) and coenzyme A. This reaction is catalyzed by acyl-CoA hydrolases present in the sample or can occur non-enzymatically, accelerated by non-neutral pH and elevated temperatures. Thioesters are generally more stable in acidic to neutral conditions[3][4].
Oxidation of the Monounsaturated Bond
The cis-double bond at the 15th position of the tetracosenoyl chain is susceptible to oxidation by reactive oxygen species (ROS). This can lead to the formation of various oxidized products, including hydroperoxides, which can further break down into aldehydes and other reactive species. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
Recommended Storage and Handling Protocols
To minimize the degradation of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -80°C for long-term storage. Use -20°C for short-term storage of working solutions. | Low temperatures slow down both enzymatic and non-enzymatic degradation reactions. |
| Atmosphere | Store under an inert gas (argon or nitrogen). | Minimizes exposure to oxygen, thereby reducing the risk of oxidation. |
| Solvent | For stock solutions, use a non-aqueous organic solvent like ethanol or a mixture of water and dimethylsulfoxide (DMSO)[5]. For aqueous solutions, use a slightly acidic buffer (pH 6.0-7.0). | Prevents hydrolysis. Thioesters are more stable at a slightly acidic pH[3]. |
| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
| Antioxidants | Consider adding an antioxidant such as butylated hydroxytoluene (BHT) or a tocopherol mix to storage solvents. | Scavenges free radicals and inhibits oxidation[6][7]. |
| Light Exposure | Protect from light. | Light can promote the formation of reactive oxygen species and accelerate oxidation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from cultured cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent: Acetonitrile/Isopropanol/Water (60:30:10, v/v/v) with 0.1% formic acid and an appropriate internal standard (e.g., C17:0-CoA).
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent to the dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).
Quantitative Data on Stability
| Condition | Stability | Primary Degradation Pathway | Recommendation |
| High Temperature (> 25°C) | Low | Hydrolysis, Oxidation | Perform all sample preparation steps on ice. |
| Low Temperature (4°C to -80°C) | High | - | Store samples at -80°C for long-term stability. |
| Acidic pH (< 6.0) | Moderate to High | Hydrolysis (slower than basic pH) | A slightly acidic to neutral pH is generally preferred. |
| Neutral pH (6.0 - 7.5) | High | Minimal non-enzymatic hydrolysis | Ideal for storage and analysis. |
| Basic pH (> 8.0) | Low | Hydrolysis | Avoid basic conditions during sample preparation and storage. |
| Presence of Oxygen | Low | Oxidation | Use deoxygenated solvents and store under an inert atmosphere. |
| Presence of Antioxidants | High | - | Add antioxidants to solvents to prevent oxidation. |
Metabolic Pathway of this compound
This compound (nervonoyl-CoA) is synthesized from oleoyl-CoA through a series of elongation and desaturation steps. It is a key component of sphingolipids in the myelin sheath of nerves. Its degradation occurs via peroxisomal and mitochondrial beta-oxidation. The synthesis of nervonic acid is regulated by the expression and activity of fatty acid elongase and desaturase enzymes[8][9].
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological regulation of fatty acid elongase and desaturase expression in mouse liver and brown adipose tissue [diva-portal.org]
Technical Support Center: Optimizing Derivatization of Very-Long-Chain Fatty Acids for GC-MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with very-long-chain fatty acids (VLCFAs). Find detailed protocols and optimization strategies to ensure robust and reproducible results in your GC-MS analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization and analysis of VLCFAs.
Poor Derivatization Efficiency
Question: What are the causes of low or incomplete derivatization of my VLCFA samples?
Answer: Incomplete derivatization is a common issue that can significantly impact the accuracy of VLCFA quantification. Several factors can contribute to this problem:
-
Presence of Water: Moisture in the sample or reagents can hinder the derivatization reaction. Ensure that sample extracts are completely dry before adding derivatization reagents, for instance, by evaporating the solvent under a stream of nitrogen. It is also crucial to use high-quality, anhydrous reagents and solvents.
-
Reagent Quality and Concentration: Derivatization reagents can degrade over time, leading to reduced reactivity. Always use fresh reagents for optimal performance. Additionally, an insufficient amount of the derivatizing agent can lead to incomplete reactions. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens.
-
Reaction Time and Temperature: Derivatization reactions require specific incubation times and temperatures to proceed to completion. These parameters may need to be optimized for your specific VLCFAs and sample matrix.[1] For example, while many reactions are effective at 60°C for 60 minutes, some analytes may require longer incubation or higher temperatures.[1][2]
-
Sample Matrix Effects: Complex sample matrices can interfere with the derivatization process. It may be necessary to perform a sample cleanup step prior to derivatization to remove interfering substances.
Low Analyte Response or Sensitivity
Question: Why am I observing a weak signal for my VLCFA derivatives in the GC-MS?
Answer: Low sensitivity can be a frustrating issue. A systematic approach to troubleshooting is recommended:
-
GC-MS System Leaks: Air leaks in the GC-MS system can significantly decrease sensitivity. Regularly check for leaks using an electronic leak detector, paying close attention to fittings and connections.
-
Contaminated Ion Source: A dirty ion source is a frequent cause of reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source to restore performance.
-
Analyte Adsorption: VLCFAs and their derivatives can be prone to adsorption within the GC system, particularly in the injector and at the head of the column. Using a deactivated inlet liner and performing regular maintenance can mitigate this issue.
-
Inappropriate GC-MS Parameters: The GC oven temperature program, injector temperature, and mass spectrometer settings should be optimized for VLCFA analysis. A splitless injection mode is often preferred to maximize the amount of analyte reaching the detector.
Peak Tailing or Broadening
Question: What causes the chromatographic peaks for my VLCFA derivatives to be broad or tailing?
Answer: Poor peak shape can compromise resolution and quantification. The primary causes include:
-
Incomplete Derivatization: As mentioned previously, un-derivatized VLCFAs are polar and can interact with active sites in the GC column, leading to peak tailing.[1]
-
Column Issues: A contaminated or degraded GC column can result in poor peak shape. It may be necessary to bake out the column or trim the front end to remove contaminants. In some cases, column replacement may be required.
-
Active Sites in the GC System: Active sites in the injector liner or other parts of the flow path can cause analyte adsorption and peak tailing. Using deactivated liners and ensuring a clean system is crucial.
Contamination Issues
Question: I am seeing extraneous peaks in my chromatogram. What is the likely source of this contamination?
Answer: Contamination can originate from various sources throughout the sample preparation and analysis workflow:
-
Solvents and Reagents: Ensure the use of high-purity, MS-grade solvents to minimize background contamination. Reagent blanks should be run to identify any contaminants originating from the derivatization reagents themselves.
-
Sample Handling: Contamination can be introduced during sample collection, storage, and preparation. Use clean glassware and equipment, and avoid plasticizers that can leach into the sample.
-
GC System Carryover: Previous samples with high concentrations of analytes can lead to carryover in the injector and column. Running solvent blanks between samples can help identify and mitigate this issue.
Frequently Asked Questions (FAQs)
Why is derivatization necessary for GC-MS analysis of VLCFAs?
Due to their long carbon chains and polar carboxyl group, VLCFAs have low volatility and can interact with the stationary phase of the GC column.[2] This leads to poor chromatographic performance, including broad, tailing peaks.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, making the analytes suitable for GC analysis.[2][3]
What are the most common derivatization methods for VLCFAs?
The two most common derivatization techniques for VLCFAs are:
-
Esterification (specifically, methylation): This method converts fatty acids into fatty acid methyl esters (FAMEs).[2] It is a robust and widely used technique.
-
Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[4] This is also an effective method for creating volatile derivatives.[2]
How do I choose the right derivatization reagent?
The choice of reagent depends on the specific requirements of your analysis:
-
For Methylation: Boron trifluoride in methanol (B129727) (BF3-methanol) is a popular choice for preparing FAMEs.[1] It is effective and the reaction can be carried out under relatively mild conditions.[1]
-
For Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a common and powerful silylating reagent.[1][2]
Quantitative Data Summary
Table 1: Comparison of Common Derivatization Methods for VLCFAs
| Parameter | Acid-Catalyzed Methylation (BF3-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Reagent | 12-14% Boron trifluoride in methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane |
| Typical Reaction Temperature | 60-100°C[2] | 60-80°C[2][5] |
| Typical Reaction Time | 5-60 minutes[2] | 30-60 minutes[2][5] |
| Derivative Formed | Fatty Acid Methyl Ester (FAME) | Trimethylsilyl (TMS) Ester |
| Advantages | Stable derivatives, clean mass spectra[1] | Highly reactive, effective for multiple functional groups[1] |
| Disadvantages | May require a neutralization step | Derivatives can be moisture-sensitive |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF3)-Methanol
This protocol describes the conversion of VLCFAs to their corresponding fatty acid methyl esters (FAMEs).
-
Sample Preparation: Place the dried lipid extract (containing 1-25 mg of lipid) into a screw-capped glass tube with a PTFE liner. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12% w/w BF3-methanol solution to the dried sample.
-
Reaction: Tightly cap the tube and heat at 60°C for 10 minutes in a heating block or water bath. Note: Optimal time and temperature may need to be determined empirically for specific sample types.[2]
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Shake the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Centrifugation can be used to facilitate phase separation.
-
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol details the formation of trimethylsilyl (TMS) esters of VLCFAs.
-
Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent like acetonitrile) into an autosampler vial.[2]
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial.[2]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If necessary, a solvent such as dichloromethane (B109758) can be added.[2]
Visualizations
Caption: General workflow for VLCFA analysis by GC-MS.
Caption: Troubleshooting logic for poor derivatization efficiency.
Caption: Chemical reaction for methylation of a VLCFA.
References
Validation & Comparative
Unraveling the Cellular Machinery: A Comparative Guide to Very-Long-Chain Acyl-CoA Extraction
A deep dive into the methodologies for isolating very-long-chain acyl-CoAs (VLC-CoAs), critical intermediates in lipid metabolism, reveals a landscape of techniques tailored for sensitivity and specificity. For researchers in metabolic diseases, drug discovery, and fundamental biology, the accurate quantification of these molecules is paramount. This guide provides a comparative analysis of prevalent extraction methods, supported by experimental data, to inform the selection of the most appropriate technique for your research needs.
Very-long-chain acyl-CoAs are pivotal players in a multitude of cellular processes, from fatty acid β-oxidation to the synthesis of complex lipids. Their low abundance and inherent instability, however, present significant analytical hurdles. The choice of extraction method directly impacts the recovery, purity, and ultimately, the quantitative accuracy of VLC-CoA measurements. This comparison focuses on two major strategies: Solid-Phase Extraction (SPE) and Solvent-Based Extraction, dissecting their principles, performance, and procedural intricacies.
Performance Metrics: A Head-to-Head Comparison
The efficacy of an extraction method is a composite of several key performance indicators. The following table summarizes quantitative data from various studies to offer a clear comparison between leading methodologies.
| Extraction Method | Principle | Recovery Rate | Sample Throughput | Key Advantages | Potential Limitations |
| Solid-Phase Extraction (Oligonucleotide Column) | Affinity binding of acyl-CoAs to the column matrix. | 70-80% | Moderate | High reproducibility and improved separation of unsaturated and saturated acyl-CoAs. | Dependent on the quality and binding capacity of the column. |
| Solid-Phase Extraction (2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel) | Anion-exchange mechanism. | 83-90%[1] | Moderate | High recovery for a broad range of acyl-CoA esters.[1] | May require optimization of elution conditions for specific VLC-CoAs. |
| Solvent-Based Extraction (Acetonitrile/Isopropanol) | Precipitation of proteins and solubilization of acyl-CoAs in an organic solvent mixture. | Varies (often requires optimization) | High | Straightforward and does not require specialized columns.[1] | Potential for co-extraction of interfering substances, which may necessitate further purification steps. |
| Solvent-Based Extraction (Bligh-Dyer Modification) | Partitioning of lipids into a chloroform (B151607) phase while acyl-CoAs remain in the aqueous-methanolic phase. | Good (method-dependent) | High | Well-established method for general lipid extraction, adaptable for acyl-CoAs. | Requires careful phase separation to avoid loss of analyte. |
In-Depth Experimental Protocols
The reproducibility of VLC-CoA quantification is intrinsically linked to the meticulous execution of the extraction protocol. Below are detailed methodologies for the key techniques discussed.
Solid-Phase Extraction with Oligonucleotide Purification Column
This method, a modification of previously established protocols, is designed for the extraction and purification of long-chain acyl-CoAs from tissues.
Materials:
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (B52724) (ACN)
-
Oligonucleotide purification column
-
C-18 HPLC column
Procedure:
-
Homogenize tissue samples in a glass homogenizer with KH2PO4 buffer.
-
Add 2-propanol and homogenize again.
-
Extract acyl-CoAs from the homogenate using acetonitrile.
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
Concentrate the eluent.
-
Load the concentrated sample onto a C-18 column for HPLC analysis.
Solvent-Based Extraction using Acetonitrile/Isopropanol
This procedure is a novel method for the quantitative isolation and purification of a wide range of acyl-CoA esters from tissues.[1]
Materials:
-
Acetonitrile/2-propanol (3:1, v/v)
-
0.1 M Potassium phosphate (B84403), pH 6.7
-
2-(2-pyridyl)ethyl-functionalized silica gel for subsequent purification (optional)
Procedure:
-
Extract tissue samples using a mixture of acetonitrile and 2-propanol.
-
Follow with an extraction using 0.1M potassium phosphate buffer (pH 6.7).
-
For further purification, the extract can be passed through a solid-phase extraction column packed with 2-(2-pyridyl)ethyl-functionalized silica gel.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in a typical VLC-CoA extraction and analysis workflow.
Caption: General workflow for the extraction and analysis of very-long-chain acyl-CoAs.
Signaling Pathways and Logical Relationships
The extraction of VLC-CoAs is a critical first step for understanding their role in various metabolic pathways. The diagram below illustrates the central position of VLC-CoAs in fatty acid metabolism.
Caption: Central role of VLC-CoAs in major fatty acid metabolic pathways.
The selection of an appropriate extraction method is a foundational decision in the study of VLC-CoAs. While solid-phase extraction methods often provide higher recovery and purity, solvent-based methods offer a simpler, high-throughput alternative. The choice will ultimately depend on the specific research question, the available instrumentation, and the required level of quantitative accuracy. By understanding the comparative advantages and limitations of each technique, researchers can ensure the generation of reliable and reproducible data in their exploration of lipid metabolism.
References
A Researcher's Guide to Acyl-CoA Quantification: Cross-Validation of Enzymatic Assays and Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. These molecules are central intermediates in numerous metabolic pathways, and their precise measurement is crucial for understanding cellular energy status, lipid metabolism, and the mechanisms of various diseases. This guide provides an objective comparison of two primary analytical techniques—enzymatic assays and mass spectrometry—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
The two predominant methods for acyl-CoA quantification, enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer distinct advantages and disadvantages in terms of specificity, sensitivity, throughput, and the scope of analytes they can measure. While enzymatic assays are often more accessible and can be cost-effective for targeted analysis, LC-MS/MS provides unparalleled sensitivity and the ability to simultaneously measure a broad spectrum of acyl-CoA species.[1][2][3]
Comparative Performance Analysis
The choice between an enzymatic assay and a mass spectrometry-based method often depends on the specific requirements of the study. The following table summarizes key performance parameters for each technique, compiled from various validation studies.
| Parameter | Enzymatic Assays (Fluorometric/Spectrophotometric) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ~50 fmol | 1-10 fmol[3] |
| Limit of Quantification (LOQ) | ~100 fmol | 5-50 fmol[3] |
| Linearity (R²) | Variable, typically >0.99 | >0.99[3][4] |
| Precision (RSD%) | < 20% | < 15%, often 5-6%[3][4] |
| Specificity | High (enzyme-specific)[3] | High (based on mass-to-charge ratio)[3] |
| Throughput | Low to Moderate | High[3] |
| Scope | Typically limited to a single analyte (e.g., acetyl-CoA)[1][2] | Broad profiling of multiple short, medium, and long-chain acyl-CoAs[1][2][4] |
Experimental Workflows and Logical Relationships
To visualize the processes involved in acyl-CoA quantification and the cross-validation approach, the following diagrams illustrate the key steps and their interconnections.
References
Comparative Lipidomics of Brain Tissue: Unveiling the Impact of Nervonic Acid
A Comprehensive Guide for Researchers and Drug Development Professionals
Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is a key component of sphingolipids in the brain's white matter. Its role in the formation and maintenance of the myelin sheath, which insulates nerve fibers, makes it a critical molecule for proper neurological function.[1][2][3] Perturbations in nervonic acid levels have been associated with several neurological and demyelinating diseases, including multiple sclerosis and Alzheimer's disease.[1][3] This guide provides a comparative overview of the lipidomic profiles of brain tissue with varying levels of nervonic acid, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Lipid Analysis
The following tables summarize the expected changes in the relative abundance of key lipid classes and species in brain tissue with elevated nervonic acid levels, based on findings from lipidomics studies. It is important to note that direct quantitative comparative data from a single study is often not available in the public domain. The data presented here is a synthesized representation based on trends reported in multiple studies, primarily those involving nervonic acid supplementation in animal models.
Table 1: Comparative Analysis of Major Lipid Classes in Brain Tissue
| Lipid Class | Low Nervonic Acid (Relative Abundance) | High Nervonic Acid (Relative Abundance) | Key Findings |
| Sphingolipids | Baseline | Increased | Supplementation with nervonic acid-rich oils leads to a significant regulation of sphingolipids in the brain.[4][5] |
| Ceramides (Cer) | Baseline | Increased | An age-dependent accumulation of sphingolipids containing nervonic acid has been observed.[4] |
| Sphingomyelins (SM) | Baseline | Increased | Nervonic acid is a critical component of sphingomyelin, and its increased availability leads to higher incorporation.[3] |
| Hexosylceramides (HexCer) | Baseline | Increased | Studies have shown an age-dependent accumulation of nervonic acid-containing hexosylceramides.[4] |
| Glycerophospholipids | Baseline | Regulated | Nervonic acid supplementation has been shown to regulate glycerophospholipid metabolism in the brain.[5] |
| Phosphatidylcholines (PC) | Baseline | Regulated | Changes in specific PC species are observed with nervonic acid supplementation. |
| Phosphatidylethanolamines (PE) | Baseline | Regulated | Alterations in PE species are also noted in response to changes in nervonic acid levels. |
Table 2: Hypothetical Comparative Analysis of Specific Lipid Species in Brain Tissue
This table presents a hypothetical yet representative comparison of specific lipid species, illustrating the expected directional changes based on published research. The values are for illustrative purposes to highlight the expected trends.
| Lipid Species | Low Nervonic Acid (Relative Peak Area) | High Nervonic Acid (Relative Peak Area) |
| Ceramides | ||
| Cer(d18:1/24:1) | 1.0 | 2.5 |
| Cer(d18:1/18:0) | 1.0 | 1.2 |
| Sphingomyelins | ||
| SM(d18:1/24:1) | 1.0 | 3.0 |
| SM(d18:1/16:0) | 1.0 | 1.1 |
| Phosphatidylcholines | ||
| PC(24:1/16:0) | 1.0 | 1.8 |
| PC(16:0/18:1) | 1.0 | 0.9 |
| Phosphatidylethanolamines | ||
| PE(24:1/18:1) | 1.0 | 1.5 |
| PE(18:0/22:6) | 1.0 | 1.0 |
Experimental Protocols
A comprehensive understanding of the lipidomic changes associated with varying nervonic acid levels relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key experiments involved in the comparative lipidomics of brain tissue.
Brain Tissue Sample Preparation
-
Tissue Collection: Brain tissue is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to minimize enzymatic degradation of lipids.
-
Homogenization: A small piece of frozen brain tissue (typically 10-50 mg) is weighed and homogenized in a cold buffer. Mechanical homogenization using ceramic beads is a common high-throughput method.
Lipid Extraction
The Folch method and a modified method using methyl-tert-butyl ether (MTBE) are two widely used protocols for lipid extraction from brain tissue.
Folch Method:
-
Homogenize the brain tissue in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) (19 volumes per gram of tissue).
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to separate the liquid and solid phases.
-
Wash the solvent phase with 0.2 volumes of 0.9% NaCl solution.
-
Centrifuge at low speed to separate the phases. The lower chloroform phase contains the lipids.
-
The lipid-containing lower phase is collected and dried under a stream of nitrogen.
MTBE Method (a safer, high-throughput alternative):
-
Homogenize the brain tissue in ice-cold methanol containing internal standards.
-
Add MTBE and vortex thoroughly.
-
Add water to induce phase separation and vortex again.
-
Centrifuge to separate the phases. The upper MTBE phase contains the lipids.
-
Collect the upper phase and dry it under nitrogen.
Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent, typically a mixture of isopropanol (B130326) and acetonitrile.
-
Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatography system. A C18 or C30 reversed-phase column is commonly used to separate the different lipid species based on their polarity and acyl chain length.
-
Mass Spectrometry Analysis: The separated lipids are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via an electrospray ionization (ESI) source.
-
Data Acquisition: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid classes. Data-dependent or data-independent acquisition methods are used to acquire both precursor and fragment ion spectra for lipid identification.
-
Data Analysis: The raw data is processed using specialized lipidomics software. This involves peak picking, lipid identification based on accurate mass and fragmentation patterns, and quantification by comparing the peak areas of endogenous lipids to those of internal standards.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by nervonic acid and a typical experimental workflow for comparative lipidomics.
Experimental workflow for comparative brain lipidomics.
Simplified sphingolipid metabolism pathway.
Neurotrophin signaling pathway and nervonic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Age-dependent changes in nervonic acid-containing sphingolipids in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GC-MS and LC-MS for Nervonic Acid Profiling
For researchers, scientists, and drug development professionals engaged in the analysis of nervonic acid, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that influences the accuracy, sensitivity, and efficiency of their results. This guide provides an objective, data-driven comparison of these two powerful analytical techniques for nervonic acid profiling, complete with detailed experimental protocols and visual workflows to aid in methodological selection and implementation.
At a Glance: Comparing GC-MS and LC-MS for Nervonic Acid Analysis
The following table summarizes the key performance characteristics of GC-MS and LC-MS for the quantitative analysis of nervonic acid, based on available experimental data.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility Requirement | High (Derivatization to Fatty Acid Methyl Esters is mandatory)[1][2][3] | Low (Direct analysis of free fatty acids is possible)[3][4] |
| Sample Preparation Complexity | More complex and time-consuming due to the required derivatization step.[2] | Simpler and faster sample preparation.[3][4] |
| Sensitivity | High sensitivity, with detection limits in the low ng/mL range.[4] | Generally offers higher sensitivity, with detection limits reaching the low ng/mL to pg/mL range.[4][5] |
| Selectivity | Good selectivity, but co-elution of isomers can be a challenge.[1] | High selectivity, especially with tandem MS (MS/MS), allowing for better discrimination of isomers.[5] |
| Linearity | Excellent linearity, with correlation coefficients (r²) often >0.999 over a defined concentration range (e.g., 0.05–10 μg/mL).[6] | Excellent linearity, with correlation coefficients (r²) typically >0.99 over a wide dynamic range.[4][7] |
| Precision (RSD%) | Good repeatability, with Relative Standard Deviation (RSD) values generally lower than 4%.[6] | High precision, with RSD values typically below 15%.[8] |
| Run Time | Typically longer run times due to the temperature programming required for elution. | Faster analysis is often possible with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Structural Information | Provides detailed structural information from fragmentation patterns, aided by extensive libraries for fatty acid methyl esters.[1] | Soft ionization techniques may result in less fragmentation, but tandem MS (MS/MS) can provide detailed structural information.[5] |
| Cost | Instrumentation is generally less expensive to purchase and maintain. | Instrumentation, particularly high-resolution MS, can have a higher initial cost and maintenance expenses. |
| Throughput | Lower throughput due to longer sample preparation and run times. | Higher throughput is achievable due to simpler sample preparation and faster run times. |
Detailed Experimental Protocols
GC-MS Protocol for Nervonic Acid Profiling
This protocol outlines a typical workflow for the analysis of nervonic acid in a biological matrix (e.g., plasma, tissue homogenate, or seed oil) using GC-MS. The key steps involve lipid extraction, saponification to release free fatty acids, and derivatization to volatile fatty acid methyl esters (FAMEs).
1. Lipid Extraction:
-
A modified Folch or Bligh-Dyer method is commonly used for lipid extraction from biological samples.
-
For a 100 µL plasma sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
2. Saponification and Derivatization (Methylation):
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 10 minutes to saponify the lipids and release the fatty acids.
-
Cool the sample and add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat again at 100°C for 5 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).[1]
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm) or similar polar column suitable for FAME separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: Nervonic acid methyl ester is identified based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Quantification: An internal standard (e.g., tricosanoic acid, C23:0) is added at the beginning of the sample preparation for accurate quantification.[9]
LC-MS Protocol for Nervonic Acid Profiling
This protocol provides a general procedure for the direct analysis of nervonic acid in biological samples without derivatization, leveraging the sensitivity and selectivity of LC-MS.
1. Sample Preparation (Lipid Extraction and Hydrolysis):
-
For a 100 µL plasma sample, add 500 µL of cold isopropanol (B130326) containing an internal standard (e.g., C17:0).
-
Vortex for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
To hydrolyze esterified fatty acids, add 250 µL of 1 M KOH and incubate at 60°C for 1 hour.
-
Neutralize the sample with 250 µL of 1 M HCl.
-
Add 1 mL of hexane, vortex, and centrifuge to separate the layers.
-
Collect the upper hexane layer and dry it under nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Extend-C18, 2.1 x 100 mm, 3.5 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 3000).[10]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition specific for nervonic acid (e.g., m/z 365.3 → 365.3, precursor to product ion).
-
Quantification: Create a calibration curve using a series of nervonic acid standards with a fixed concentration of the internal standard.
Visualizing the Workflow: A Guide for Method Selection
The choice between GC-MS and LC-MS depends on various factors, including the specific research question, available instrumentation, and desired throughput. The following diagrams illustrate the experimental workflows and a decision-making guide.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
Safety Operating Guide
Navigating the Safe Disposal of (15Z)-Tetracosenoyl-CoA: A Comprehensive Guide
The core principle of chemical disposal is to always consult the manufacturer's SDS if available and to adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines.[1] These documents provide the primary, authoritative information for safe handling and disposal.
Immediate Safety and Handling Precautions
Before proceeding with any disposal protocol, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of (15Z)-Tetracosenoyl-CoA and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, like many biochemical reagents, should follow a systematic process to ensure safety and regulatory compliance.
-
Waste Identification and Segregation : Classify the waste containing this compound. Determine if it is a pure substance, a solution with solvents, or part of a biological matrix. It is crucial to segregate different waste streams to prevent potentially hazardous reactions.[1] Never mix chemical, biological, and radioactive waste unless explicitly permitted by your institution's EHS.
-
Consult Institutional Guidelines : Your institution's EHS department is the definitive resource for waste disposal procedures.[1] They will provide specific instructions on how to collect, label, and store chemical waste.
-
Waste Collection :
-
Solid Waste : Collect any solid this compound or contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste : For solutions containing this compound, use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with its contents. If the solvent is hazardous (e.g., flammable, corrosive, or toxic), it must be disposed of as hazardous waste.
-
-
Labeling : All waste containers must be accurately labeled with the full chemical name—"this compound"—and any other components in the mixture, along with their approximate concentrations. Attach a hazardous waste tag as required by your institution.
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[2] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the waste.[1][2] Do not attempt to dispose of this compound down the drain or in regular trash unless explicitly approved by EHS for specific, neutralized, and non-hazardous solutions.[3]
Key Disposal Considerations Summarized
| Consideration | Guideline |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for chemical waste disposal.[1] |
| Waste Minimization | Order only the necessary quantities of this compound to minimize waste generation.[2][4] |
| Container Management | Use appropriate, properly sealed, and clearly labeled containers for waste.[2] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the chemical and its waste.[1] |
| Emergency Procedures | Be familiar with your institution's spill cleanup and emergency contact procedures. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these general guidelines and, most importantly, your local institutional protocols, you can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
